3-Methyloxetan-2-one
Description
BenchChem offers high-quality 3-Methyloxetan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyloxetan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXFCLDEATPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436759 | |
| Record name | 2-oxetanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-54-7 | |
| Record name | 2-oxetanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H and 13C NMR spectral analysis of β-butyrolactone
Comprehensive Guide to 1H and 13C NMR Spectral Analysis of -Butyrolactone
Structural Context & Reactivity
The molecule consists of a strained four-membered lactone ring with a methyl substituent at the C4 position.
-
Chirality: The C4 carbon is a stereogenic center. In achiral solvents (e.g., CDCl
), enantiomers ( and ) exhibit identical NMR spectra. -
Ring Strain: The bond angles (~90°) deviate significantly from sp
hybridization (109.5°), resulting in distinctive shielding/deshielding effects compared to -lactones or acyclic esters.
Molecular Connectivity Diagram
The following diagram illustrates the atom numbering and scalar coupling networks (J-coupling) essential for spectral assignment.
Caption: Molecular connectivity and primary J-coupling pathways in 4-methyloxetan-2-one.
Experimental Methodology
Sample Preparation
To ensure high-resolution spectra and prevent ring-opening hydrolysis:
-
Solvent: Use Chloroform-d (CDCl
) (99.8% D) containing 0.03% v/v TMS as an internal reference. Avoid protic solvents (methanol-d , D O) unless studying degradation, as they can promote solvolysis.[1] -
Concentration: Prepare a 10-20 mg/mL solution for
H NMR and 30-50 mg/mL for C NMR. -
Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Temperature: Acquire data at 298 K (25 °C) to maintain standard chemical shifts.
Instrument Parameters
-
Frequency: Minimum 300 MHz for
H (400 MHz+ recommended for clear resolution of ABX multiplets). -
Pulse Sequence: Standard 1D zg30 (Bruker) or s2pul (Varian).
-
Transients (Scans):
- H: 16–32 scans.
- C: 512–1024 scans (due to lower sensitivity and quaternary carbons).
H NMR Spectral Analysis
The proton spectrum of
Chemical Shift Assignment Table (CDCl )
| Position | Type | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-4 | Methine | 4.65 – 4.75 | Multiplet (m) | Deshielded by adjacent Oxygen (O1).[1] | |
| H-3a | Methylene | 3.50 – 3.60 | dd | Diastereotopic proton cis or trans to Me.[1] | |
| H-3b | Methylene | 3.00 – 3.10 | dd | Diastereotopic proton; large geminal coupling due to ring strain.[1] | |
| Me | Methyl | 1.50 – 1.60 | Doublet (d) | Typical methyl doublet, coupled to H-4.[1] |
Detailed Mechanistic Insight
-
Diastereotopic Protons (H-3a/H-3b): The chiral center at C4 makes the two protons at C3 magnetically non-equivalent. They couple to each other strongly (
Hz) and differentially to the H-4 proton, resulting in two distinct "doublet of doublets" (dd). -
Methine Multiplet (H-4): This signal appears as a complex multiplet because it couples to three different protons: the Methyl group (3H) and the two non-equivalent H-3 protons.
-
Ring Strain Effect: The geminal coupling constant of ~16 Hz is characteristic of the strained four-membered ring, significantly larger than the ~12-14 Hz typically seen in acyclic systems.
C NMR Spectral Analysis
The carbon spectrum confirms the lactone backbone. The carbonyl chemical shift is a critical indicator of ring size;
Chemical Shift Assignment Table (CDCl )
| Position | Carbon Type | Shift ( | Key Features |
| C-2 | Carbonyl (C=O) | 167.5 – 168.5 | Upfield shift vs. |
| C-4 | Methine (CH) | 72.5 – 73.5 | Significantly deshielded by the ether oxygen (O1).[1] |
| C-3 | Methylene (CH | 42.5 – 43.5 | Alpha to carbonyl; beta to methyl.[1] |
| Me | Methyl (CH | 19.5 – 20.5 | Standard methyl resonance.[1] |
Note: Shifts may vary by ±0.5 ppm depending on concentration and exact temperature.
Advanced Verification (2D NMR)
To validate the connectivity in uncertain samples (e.g., distinguishing from hydrolysis products), employ 2D correlations.
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Coherence):
-
Diagnostic: Long-range coupling from Me protons to C-4 and C-3 .
-
Diagnostic: Coupling from H-3 protons to the Carbonyl (C-2) , confirming the lactone ring closure.[1]
-
Impurity & Stability Profiling
3-hydroxybutyric acid1Hydrolysis Product (3-Hydroxybutyric Acid) Signals:
-
Loss of Ring Strain: The C3 protons shift upfield (approx 2.4-2.6 ppm) compared to the lactone (3.0-3.6 ppm).
-
Carbonyl Shift: The acid carbonyl typically appears downfield (~175-176 ppm) compared to the strained lactone (~168 ppm).
-
Solubility: Degradation often leads to cloudiness in CDCl
as the acid is less soluble in non-polar solvents than the lactone.
Analytical Workflow Diagram
Caption: Step-by-step NMR analytical workflow for validating
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]
-
ChemicalBook. (n.d.). Beta-Butyrolactone NMR Spectrum. Retrieved January 29, 2026.
-
National Institute of Standards and Technology (NIST). (2023). Butyrolactone Spectral Data. NIST Chemistry WebBook.
-
Himo, F., et al. (2005). Mechanisms of Beta-Lactone Formation. Journal of the American Chemical Society. (Contextual reference for ring strain shifts). [1]
-
PubChem. (n.d.). 4-methyloxetan-2-one Compound Summary. National Library of Medicine. [1]
Theoretical and computational studies of β-butyrolactone ring strain
The Energetic Spring: Computational Analysis of -Butyrolactone Ring Strain
Executive Summary
This technical guide provides a rigorous theoretical and computational framework for analyzing the ring strain energy (RSE) of
Part 1: Theoretical Framework of Ring Strain
The Physics of the "Spring"
Ring strain in
-
Baeyer Strain (Angle Distortion):
-
The ideal
carbon angle is . -
The ideal
carbonyl carbon angle is . -
In BBL: The 4-membered ring constrains these angles to approximately
– . This deviation forces orbital rehybridization (increasing p-character in ring bonds), weakening the and bonds.
-
-
Pitzer Strain (Torsional Eclipsing):
-
Unlike the "envelope" shape of 5-membered rings, the 4-membered lactone ring is nearly planar to minimize angle strain.
-
Consequence: Substituents on adjacent carbons are forced into an eclipsed conformation, maximizing repulsive overlap.
-
-
Transannular Repulsion:
-
The cross-ring distance between the carbonyl carbon and the
-carbon is short (~2.0 Å), creating steric pressure that is relieved upon ring opening.
-
Quantifying Strain: The Isodesmic Approach
Directly calculating "strain" is impossible because "strain-free" BBL does not exist. We must use Isodesmic Reactions —hypothetical reactions where the number and type of bonds are conserved, but the cyclic constraint is broken.
The Reference Reaction:
The energy difference (
Part 2: Computational Methodology (Protocol)
This section details a self-validating computational workflow using Density Functional Theory (DFT). This protocol is software-agnostic (Gaussian, ORCA, GAMESS) but assumes standard keyword syntax.
Workflow Visualization
The following diagram outlines the logical flow for determining Strain Energy and Transition State barriers.
Caption: Step-by-step DFT workflow for validating ground state geometry and calculating thermodynamic strain.
Step-by-Step Protocol
Step 1: Geometry Optimization
-
Objective: Find the local minima on the Potential Energy Surface (PES).
-
Functional Selection: Use M06-2X or wB97X-D . These functionals account for dispersion forces better than B3LYP, which is critical for the eclipsed interactions in the strained ring.
-
Basis Set: 6-311+G(d,p) or def2-TZVP . Diffuse functions (+) are mandatory to describe the lone pairs on the lactone oxygen.
Step 2: Frequency Verification (Self-Validation)
-
Protocol: Run a frequency calculation on the optimized structure.
-
Validation Criteria:
-
Ground State: Must have 0 imaginary frequencies .
-
Transition State (TS): Must have exactly 1 imaginary frequency corresponding to the bond-breaking vector.
-
-
Troubleshooting: If small negative frequencies appear (e.g., -15 cm⁻¹), they are likely numerical noise from grid integration. Tighten the convergence criteria (Opt=Tight, Int=Ultrafine).
Step 3: Calculating Strain Energy (SE)
Execute the following homodesmotic reaction scheme computationally:
-
Note: This balances the bond types (
, , ) on both sides. -
Formula:
-
A positive
indicates the reactants (BBL) are higher in energy (strained) than the products.
Part 3: Reactivity & Pharmacological Application[1]
The computed strain energy is not just a number; it is the driving force for reactivity.
Comparative Strain Data
The following table synthesizes computational data comparing BBL to other cyclic esters. Note the dramatic jump in enthalpy of polymerization (
| Lactone Ring Size | Common Name | Strain Energy (kcal/mol) | Reactivity Profile | |
| 4-Membered | 22.8 | -74.4 | High (Spring-Loaded) | |
| 5-Membered | 6.8 | -5.1 | Low (Equilibrium driven) | |
| 6-Membered | 5.2 | -27.4 | Moderate | |
| 7-Membered | 4.1 | -28.8 | Moderate |
Data Source: Enthalpy values derived from experimental and DFT polymerization studies [1, 2].
Mechanism: The Proteasome "Trap"
In drug development, BBL derivatives (e.g., Marizomib) act as proteasome inhibitors. The mechanism relies on the relief of ring strain to form a covalent bond with the N-terminal Threonine (Thr1) of the 20S proteasome.
The Mechanism:
-
Nucleophilic Attack: The hydroxyl group of Thr1 attacks the carbonyl carbon of BBL.
-
Ring Opening: The high strain energy lowers the activation barrier (
) for the tetrahedral intermediate. -
Acylation: The
bond scission occurs, opening the ring and forming a stable acyl-enzyme ester. This step is practically irreversible due to the loss of strain energy—the ring cannot re-close.
Caption: Reaction coordinate for proteasome inhibition. The high energy of BBL (Reactant) drives the formation of the stable, open-chain Product.
Part 4: Geometric Parameters (Reference Data)
For researchers setting up initial geometries, use these calculated parameters (B3LYP/6-31G*) as a starting point to reduce computational cost.
| Parameter | Value (Calculated) | Description |
| Bond | 1.19 Å | Carbonyl double bond |
| Bond | 1.38 Å | Ring ether bond |
| Bond | 1.46 Å | Ring ether bond (Longer due to strain) |
| Angle | ~91.5° | Highly strained (Ideal is 109.5°) |
| Dihedral | ~4.0° | Near planar (Puckering is minimal) |
References
-
Jedliński, Z., et al. (1995). "Synthesis of biodegradable poly(β-butyrolactone)." Macromolecular Rapid Communications.
-
Molloy, R., et al. (2007). "Polymerizability of Lactones Calculated by Molecular Mechanics, Semiempirical and Density Functional Theory Methods." Chiang Mai Journal of Science.
-
Groll, M., et al. (2006). "Structure-Based Analysis of an Organic Proteasome Inhibitor Reveals a Novel Mechanism of Inhibition." Journal of the American Chemical Society.[1]
-
Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition.
-
Rieger, B., et al. (2013). "Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling." Polymers.[2][3][4][5]
Technical Guide: Chirality and Stereoisomers of 3-Methyloxetan-2-one
This guide provides an in-depth technical analysis of 3-Methyloxetan-2-one (also known as
Executive Summary & Structural Definition
3-Methyloxetan-2-one is a four-membered lactone ring characterized by high ring strain (~22.8 kcal/mol) and a chiral center at the
-
IUPAC Name: 3-Methyloxetan-2-one[1]
-
Common Name:
-Methyl- -propiolactone -
Molecular Formula:
[2][3] -
Chiral Center: C3 (Alpha-carbon)[3]
Stereochemical Designation
The chirality is defined by the Cahn-Ingold-Prelog (CIP) priority rules at C3:
-
-C(=O)O- (Carbonyl C2, highest priority)
-
-CH2O- (Methylene C4)
-
-CH3 (Methyl group)[3]
-
-H (Hydrogen, lowest priority)
| Isomer | Configuration | Structural Note |
| ( | Rectus (Clockwise 1→2→3) | Methyl projects forward (wedge) when H is back. |
| ( | Sinister (Counter-clockwise) | Methyl projects backward (dash) when H is back.[3] |
Synthetic Routes to Enantiopure Forms
Producing enantiopure 3-methyloxetan-2-one requires overcoming the thermodynamic tendency for racemization (due to the acidity of the
Route A: Cyclization of Chiral -Hydroxy Acids (The Roche Ester Route)
This is the industry-standard protocol for high enantiomeric excess (
Protocol Logic: Since the hydroxyl group is on a primary carbon (achiral), cyclization does not involve bond breaking/forming at the chiral center (C2 of the acid / C3 of the lactone).[3] Thus, the stereochemistry is retained .
Step-by-Step Methodology:
-
Hydrolysis: Saponify (
)-(-)-Methyl 3-hydroxy-2-methylpropionate using LiOH in THF/H2O to yield the free acid. -
Activation: The acid is cyclized using a sulfonyl chloride (e.g.,
-Toluenesulfonyl chloride) in pyridine at 0°C.[3]
Route B: [2+2] Cycloaddition (Methylketene + Formaldehyde)
Historically used for racemic production, this route can be adapted for asymmetry using chiral catalysts (e.g., Al-complexes), though it is less common than the Roche ester route.[3]
-
Reagents: Methylketene (
) generated in situ + Formaldehyde ( ).[3] -
Mechanism: Concerted [2+2] cycloaddition.[3]
-
Limitation: Requires handling of unstable ketenes and specialized Lewis Acid catalysts to induce chirality.
Reactivity & Ring-Opening Mechanisms
The utility of 3-methyloxetan-2-one lies in its dual reactivity profile. The ring strain drives opening, but the pathway (Acyl vs. Alkyl cleavage) dictates the structure and stereochemistry of the product.
Pathway 1: Nucleophilic Attack at C2 (Acyl Cleavage)
"Hard" nucleophiles (alkoxides, amines) typically attack the carbonyl carbon.[3]
-
Mechanism: Nucleophile attacks C2
C2-O1 bond breaks. -
Stereochemistry: The C3-C4 bond and the C3-Methyl bond are unaffected. Retention of Configuration.
-
Application: Synthesis of chiral amides or esters where the 3-hydroxy-2-methyl motif is preserved.
Pathway 2: Nucleophilic Attack at C4 (Alkyl Cleavage)
"Soft" nucleophiles (thiolates, halides) or carboxylates attack the
-
Mechanism:
attack at C4 C4-O1 bond breaks. -
Stereochemistry: Since C4 is achiral (methylene), there is no inversion of a stereocenter.[3] The C3 configuration is Retained .
-
Note: This contrasts with 4-methyloxetan-2-one, where alkyl cleavage causes inversion at the chiral C4.
Visualization: Reactivity Pathways
Caption: Divergent ring-opening pathways of 3-methyloxetan-2-one. Both pathways typically result in retention of the C3 stereocenter.
Applications in Drug Development
Covalent Inhibition of Serine Hydrolases
3-Methyloxetan-2-one derivatives act as "suicide substrates" or covalent inhibitors for serine proteases and esterases.
Mechanism of Action (ClpP Protease Example):
-
Recognition: The enzyme's active site recognizes the lactone moiety.
-
Acylation: The active site Serine-OH attacks the lactone carbonyl (C2).
-
Ring Opening: The ring opens, forming a stable acyl-enzyme intermediate.
-
Trapping: Unlike standard substrates, the resulting ester is sterically hindered (due to the
-methyl group) or electronically stabilized, preventing hydrolysis (deacylation).[3] The enzyme is permanently disabled.
Expert Insight - The "Alpha-Methyl" Effect:
The presence of the methyl group at C3 (alpha to the carbonyl) is critical. It provides steric bulk that retards the hydrolysis of the acyl-enzyme complex, increasing the residence time of the inhibitor on the target protein compared to unsubstituted
Risk of Racemization (Critical Control Point)
Researchers must be aware of the lability of the C3 proton.
-
The Problem: The proton at C3 is
to a carbonyl, making it acidic ( ). -
The Trigger: In the presence of strong bases (e.g., LDA, NaH) or even weaker bases under thermodynamic control, the molecule can deprotonate to form an enolate.[3]
-
The Result: Reprotonation occurs indiscriminately from either face, leading to racemization.[3]
-
Mitigation: Synthetic steps involving this scaffold should be conducted under kinetic control or acidic/neutral conditions whenever possible.
Caption: Mechanism of base-catalyzed racemization via the planar enolate intermediate.
References
-
Synthesis and Biological Activity of beta-Lactones. Source: National Institutes of Health (PubMed) / ResearchGate Context:[3] Discusses the antimicrobial activity of 3-methyl substituted derivatives and their synthesis via cyclization. Link: (Analogous scaffold discussion).[3]
-
Ring-Opening Polymerization of Beta-Lactones. Source: Royal Society of Chemistry (Polymer Chemistry) Context:[3] Detailed kinetics of ring-opening mechanisms (Acyl vs Alkyl cleavage) and the effects of substitution on polymer stereochemistry. Link:[3]
-
Beta-Propiolactone Properties and Reactivity. Source: EPA / Wikipedia Context: Fundamental physical properties, toxicity profiles, and alkylating mechanisms of the beta-propiolactone core. Link:[3]
-
Stereoselective Synthesis via Roche Ester. Source: MDPI (Molecules) Context: Methodologies for using methyl 3-hydroxy-2-methylpropionate (Roche Ester) to generate chiral 3-methyl-substituted synthons. Link:[3]
-
ClpP Peptidase Inhibition by Beta-Lactones. Source: Semantic Scholar / PubMed Context: Specific data on 3-methyloxetan-2-one derivatives acting as serine traps for bacterial proteases. Link: (Generalized link to relevant literature domain).[3]
Sources
Methodological & Application
3-Methyloxetan-2-one as a chiral building block in organic synthesis
Application Note: 3-Methyloxetan-2-one as a Chiral Building Block in Organic Synthesis
Part 1: The Chiral Scaffold
3-Methyloxetan-2-one , commonly known as
For the medicinal chemist, the value of BBL lies in its ambident electrophilicity . Depending on the nucleophile and reaction conditions, the ring can be opened at two distinct positions, allowing for the divergent synthesis of chiral
Key Reactivity Modes
-
Acyl-Oxygen Cleavage (Hard Nucleophiles): Attack at the carbonyl carbon (C2). This retains the stereochemistry at the chiral center (C4) and results in an ester or amide with a free hydroxyl group.
-
Alkyl-Oxygen Cleavage (Soft Nucleophiles): Attack at the
-carbon (C4). This proceeds via an mechanism, resulting in inversion of configuration and the formation of a -functionalized acid. This is the primary mode for "building block" applications where a new C-C, C-N, or C-S bond is formed.
Part 2: Synthesis & Sourcing
Access to enantiopure BBL is the foundation of its utility. Two primary industrial/semi-industrial routes exist:
-
Carbonylation of Propylene Oxide (Regioselective):
-
Catalyst: Cobalt/Aluminum systems (e.g., [(salph)Al(THF)₂][Co(CO)₄]).
-
Mechanism: Lewis acid (Al) activates the epoxide; Cobaltate attacks to open the ring, followed by CO insertion and ring closure.
-
Stereochemistry: Retention of configuration from the epoxide.
-
Source: Coates, G. W. et al. J. Am. Chem. Soc. 2002, 124, 15239.
-
-
Asymmetric Hydrogenation of Diketene:
-
Catalyst: Ru(II)-BINAP complexes (Noyori hydrogenation).
-
Mechanism: Dynamic Kinetic Resolution (DKR) is not typically needed as diketene is achiral, but the hydrogenation establishes the chiral center.
-
Stereochemistry: High enantioselectivity (>92% ee).[1]
-
Source: Ohta, T.; Miyake, T.; Seido, N.; Kumobayashi, H.; Takaya, H. J. Org. Chem. 1995, 60, 357.
-
Part 3: Protocols for Chiral Synthesis
Protocol A: Synthesis of Chiral -Amino Acids (C-N Bond Formation)
This protocol utilizes the "soft" nucleophilicity of the azide anion to open the lactone ring at the C4 position with inversion of configuration.
Target: Synthesis of (S)-3-Amino-butyric acid from (R)-
Reagents:
-
(R)-
-Butyrolactone (>95% ee) -
Sodium Azide (
) -
Solvent: DMSO or DMF (Polar aprotic solvents favor
) -
Workup: Ethyl Acetate, HCl (1M),
(for reduction)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve
(1.2 equiv) in anhydrous DMSO (0.5 M concentration relative to lactone). -
Addition: Cool the solution to 0 °C. Add (R)-
-butyrolactone (1.0 equiv) dropwise via syringe. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with bromocresol green for acid detection).
-
Workup:
-
Dilute with water and acidify to pH ~2 with 1M HCl.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate. -
Intermediate Product: (S)-3-azidobutyric acid (Inversion of configuration).
-
-
Reduction (Staudinger or Hydrogenation):
-
Dissolve the crude azide in MeOH.
-
Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 4 hours. -
Filter through Celite and concentrate to yield the
-amino acid.
-
Stereochemical Outcome:
(R)-BBL
Protocol B: Construction of Chiral Carbon Frameworks (C-C Bond Formation)
This protocol uses a copper-catalyzed Grignard reaction.[2][3] Organocuprates are sufficiently "soft" to attack the C4 position, transferring the alkyl group with inversion.
Target: Synthesis of (S)-3-Methylheptanoic acid (using n-Butyl Grignard).
Reagents:
-
(R)-
-Butyrolactone[4] -
n-Butylmagnesium Chloride (2.0 M in THF)
-
Copper(I) Iodide (CuI) - 10 mol%
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Catalyst Setup: Flame-dry a 3-neck flask under Argon. Add CuI (0.1 equiv) and anhydrous THF. Cool to -40 °C.
-
Grignard Addition: Add n-BuMgCl (1.2 equiv) slowly. The solution should turn a dark color, indicating the formation of the organocuprate species. Stir for 20 mins.
-
Lactone Addition: Dilute (R)-
-butyrolactone (1.0 equiv) in a small volume of THF and add it dropwise to the cuprate solution at -40 °C. -
Reaction: Stir at -40 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous
(to chelate copper salts). -
Isolation:
-
Acidify the aqueous layer to pH 3 with 1M HCl.
-
Extract with Diethyl Ether.
-
Dry over
and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc).
-
Data Summary Table: Nucleophilic Selectivity
| Nucleophile | Reagent Class | Attack Site | Mechanism | Stereochemistry | Product Type |
| Alkoxide ( | Hard | C2 (Carbonyl) | Acyl Cleavage | Retention | |
| Azide ( | Soft | C4 ( | Inversion | ||
| Cuprate ( | Soft | C4 ( | Inversion | ||
| Thiolate ( | Soft | C4 ( | Inversion |
Part 4: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the divergent reactivity of the
Caption: Divergent reaction pathways of (R)-
Part 5: Safety & Handling
-
Carcinogenicity:
-Butyrolactone is classified as "Possibly carcinogenic to humans" (IARC Group 2B). It is an alkylating agent (as evidenced by its reactivity with DNA nucleophiles). All handling must occur in a certified chemical fume hood with double-gloving (Nitrile/Laminate). -
Hydrolytic Instability: The strained ring is susceptible to hydrolysis by atmospheric moisture. Store under inert atmosphere (Argon/Nitrogen) at -20 °C.
-
Flammability: Flash point is approx. 75 °C, but it should be treated as a flammable liquid.
References
-
Coates, G. W. et al. (2002). Carbonylation of Epoxides to beta-Lactones. Journal of the American Chemical Society. [Link]
-
Noyori, R. et al. (1995). Asymmetric Hydrogenation of Diketene. Journal of Organic Chemistry. [Link]
-
Nelson, S. G. et al. (1999). Ring-Opening of beta-Lactones with Organocuprates. Tetrahedron. [Link]
-
Seebach, D. et al. (2004). Preparation of beta-Amino Acids from beta-Lactones. Chemical Reviews. [Link]
-
IARC Monographs. (1999). Beta-Butyrolactone Safety Data. [Link]
Sources
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Precision Synthesis of Poly(3-hydroxybutyrate) (PHB) via Ring-Opening Polymerization
Application Note & Protocol Guide
-ButyrolactoneExecutive Summary
Poly(3-hydroxybutyrate) (PHB) is a premier biodegradable polyester traditionally harvested from bacterial fermentation. However, biological synthesis yields perfectly isotactic polymers that are often brittle and difficult to process due to high crystallinity and melting temperatures (
Chemical synthesis via Ring-Opening Polymerization (ROP) of
-
Microstructure Tuning: Access to atactic, syndiotactic, or isotactic architectures from racemic monomer feedstocks.
-
Molecular Weight Control: Predictable
based on monomer-to-initiator ratios ( ). -
End-Group Functionalization: Essential for conjugation in targeted drug delivery systems.
This guide details the Coordination-Insertion ROP of rac-
Critical Reagent Preparation
The Failure Point: 90% of ROP failures stem from insufficient monomer purity. BBL is highly susceptible to hydrolysis; trace water acts as an uncontrolled chain transfer agent, killing molecular weight targets.
Monomer Purification ( -Butyrolactone)
-
Reagent: rac-
-Butyrolactone (Commercial grade, typically 97-98%). -
Drying Agent: Calcium Hydride (
). -
Apparatus: Schlenk line or high-vacuum distillation setup.
Protocol:
-
Stir BBL over fresh
granules for 48 hours at room temperature under an argon atmosphere. Note: The solution should not turn viscous; viscosity indicates premature polymerization. -
Perform a vacuum transfer (trap-to-trap distillation) rather than direct heating if possible, to avoid thermal ring-opening.
-
Collect the fraction distilling at
(at ). -
Storage: Store in a glovebox freezer at
over molecular sieves.
Catalyst Preparation (Zn-BDI)
The catalyst recommended is [(BDI)Zn(N(SiMe3)2)], where BDI is the
-
Why this catalyst? It operates via a coordination-insertion mechanism that tolerates alcohol co-initiators, allowing for "immortal" polymerization (rapid exchange between growing chains and alcohol), which ensures narrow dispersity.
Reaction Mechanism
The polymerization proceeds via a Coordination-Insertion mechanism. The BBL monomer coordinates to the Zinc center, followed by nucleophilic attack of the alkoxide chain end on the carbonyl carbon (acyl-oxygen cleavage).
Figure 1: Coordination-Insertion mechanism for the ROP of BBL mediated by Zinc complexes. The cycle ensures living characteristics.
Experimental Protocol: ROP of rac-BBL
Target: Poly(3-hydroxybutyrate) (
Setup
-
Environment: Perform all operations in an inert atmosphere glovebox (
). -
Vessel:
scintillation vial with a magnetic stir bar.
Polymerization Procedure
-
Catalyst Stock: Weigh [(BDI)Zn(N(SiMe3)2)] (
, ) into the vial. -
Solvent: Add dry Toluene (
). -
Initiator: Add Benzyl Alcohol (BnOH) (
, ) via microsyringe. Stir for 5 minutes to generate the active zinc-alkoxide species in situ. -
Monomer Addition: Add purified rac-BBL (
, ) rapidly. -
Reaction: Seal the vial. Stir at room temperature (
).-
Observation: The reaction typically proceeds to
conversion within 2-4 hours for this catalyst system.
-
-
Quenching: Remove the vial from the glovebox. Immediately add
of a in Methanol solution. This protonates the chain end and kills the catalyst.
Workup and Isolation
-
Precipitation: Dropwise add the quenched reaction mixture into cold Methanol (
, ) with vigorous stirring. -
Collection: Centrifuge or filter the white precipitate.
-
Purification: Re-dissolve the polymer in minimal Dichloromethane (DCM) and re-precipitate into Methanol to remove residual catalyst ligands.
-
Drying: Dry under vacuum (
) at for 24 hours.
Figure 2: Operational workflow for the synthesis of PHB, highlighting the transition from inert atmosphere to benchtop workup.
Characterization & Quality Control
To validate the synthesis, three parameters must be assessed: Conversion, Molecular Weight, and Tacticity.
Data Summary Table
| Parameter | Method | Target Specification | Notes |
| Conversion | Monitor disappearance of BBL ring protons ( | ||
| Molecular Weight ( | GPC (in THF) | Calibrate vs. Polystyrene standards (apply Mark-Houwink correction factor | |
| Dispersity ( | GPC | Values | |
| Tacticity ( | Depends on catalyst ligand sterics. |
Microstructure Analysis (Tacticity)
The stereoregularity of PHB synthesized from rac-BBL is determined by the probability of meso (
-
Technique:
NMR ( , ). -
Region of Interest: Carbonyl region (
) and Methylene region ( ). -
Interpretation:
-
Isotactic (mm): Distinct sharp peaks.
-
Atactic: Broad, multiple resonances due to random
, , sequences. -
Calculation:
(Probability of meso linkage) is calculated by integrating the triad peaks.
-
Troubleshooting Guide (Self-Validating)
| Symptom | Probable Cause | Corrective Action |
| No Polymerization | Catalyst deactivation by | Re-dry solvent and monomer. Ensure glovebox atmosphere is |
| Broad Dispersity ( | Slow initiation or transesterification. | Ensure BnOH is mixed with Zn catalyst before adding monomer. Lower reaction temperature. |
| Low Molecular Weight | Excess alcohol/water (Chain Transfer). | Check monomer dryness. Calculate |
| Yellow Discoloration | Catalyst decomposition. | Ensure reaction temperature does not exceed |
References
-
Coates, G. W., et al. "Zinc-Aldiminate Complexes for the Controlled Ring-Opening Polymerization of Lactide and Beta-Butyrolactone." Journal of the American Chemical Society. [Link]
-
Carpentier, J. F., et al.
-Lactones." Macromolecular Rapid Communications. [Link][3] -
Rieger, B., et al.
-Butyrolactone: Access to Synthetic Poly(3-hydroxybutyrate)." Journal of the American Chemical Society. [Link] -
Jedlinski, Z., et al. "First Facile Synthesis of Biomimetic Poly(R)
-Butyrolactone." Macromolecules. [Link][3] -
Thomas, C. M. "Stereocontrolled ring-opening polymerization of cyclic esters: synthesis of new polyester microstructures."[3] Chemical Society Reviews. [Link]
Sources
Cationic ring-opening polymerization of β-butyrolactone
Application Note: Cationic Ring-Opening Polymerization of -Butyrolactone[1][2][3]
Executive Summary
While Anionic and Coordination-Insertion Ring-Opening Polymerization (ROP) are the industrial standards for producing high-molecular-weight Poly(3-hydroxybutyrate) (PHB), Cationic Ring-Opening Polymerization (CROP) occupies a critical niche in the synthesis of low-molecular-weight, metal-free telechelic oligomers.
This application note details the protocol for the cationic polymerization of
Scientific Foundation & Mechanism[4]
The Cationic Challenge
Cationic polymerization of
-
Alkyl-Oxygen Cleavage (
): The desired pathway. Nucleophilic attack by the monomer occurs at the -carbon (chiral center), resulting in polyester formation with inversion of configuration (via mechanism). -
Acyl-Oxygen Cleavage (
): The undesired pathway. Attack occurs at the carbonyl carbon, often leading to low molecular weight cycles or stable acyl-oxonium species that retard propagation.
Mechanism Diagram
The following diagram illustrates the initiation by methyl triflate, the active oxonium propagation, and the competing pathways.
Figure 1: Mechanistic pathways in the cationic ROP of
Pre-Polymerization Protocols[4]
The success of Cationic ROP is strictly governed by the purity of the monomer.
Monomer Purification (Critical Step)
Reagents:
-
Pre-drying: Stir commercial BBL over activated molecular sieves (4Å) for 24 hours at 4°C.
-
Degassing: Transfer BBL to a Schlenk flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation: Vacuum distill the BBL over crushed
.-
Note: Discard the first 10% of the distillate (fore-run). Collect the middle fraction.
-
Storage: Store under Argon at -20°C. Use within 48 hours.
-
Solvent Preparation
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Must be distilled over
or Calcium Hydride immediately prior to use. -
Water Content Target:
ppm (Verify via Karl-Fischer titration).
Experimental Protocol: Cationic ROP of BBL
This protocol targets a telechelic PHB oligomer (
Reagents & Equipment[4]
-
Monomer: Purified
-Butyrolactone (BBL) -
Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate, MeOTf) or Triflic Acid (HOTf). Handle with extreme care; MeOTf is a potent alkylating agent.
-
Solvent: Anhydrous DCM.
-
Vessel: Flame-dried Schlenk tube with magnetic stir bar.
Step-by-Step Workflow
-
Setup (Inert Atmosphere):
-
Flame-dry a Schlenk tube under vacuum and backfill with dry Argon (3 cycles).
-
Maintain a positive pressure of Argon throughout the addition steps.
-
-
Solvent & Monomer Addition:
-
Inject anhydrous DCM (
mL) via syringe. -
Inject purified BBL (
mL, mmol). -
Concentration Control: Target a monomer concentration
of approximately 2.0 - 3.0 M. Dilute solutions favor intramolecular backbiting (cyclization); concentrated solutions favor linear propagation.
-
-
Initiation:
-
Cool the reaction mixture to 0°C using an ice/water bath. (Low temperature suppresses elimination reactions).
-
Add Methyl Triflate (
L, mmol) for a target Degree of Polymerization (DP) of ~100. -
Ratio:
.
-
-
Polymerization:
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (
°C). -
Continue stirring for 24–48 hours.
-
Monitoring: Aliquots can be taken for
H NMR to monitor the disappearance of the monomer signal at 4.7 ppm (multiplet).
-
-
Termination & Quenching:
-
Add a 10-fold excess of Methanol (
mL) to the reaction mixture. This converts the active oxonium end-group into a methoxy/hydroxyl terminus.
-
-
Purification:
-
Precipitate the polymer into cold Diethyl Ether or Hexane (
mL). -
Centrifuge to collect the white precipitate.
-
Dissolve in minimal DCM and re-precipitate (Repeat 2x).
-
Dry under high vacuum at
°C for 24 hours.
-
Workflow Diagram
Figure 2: Operational workflow for the cationic polymerization of BBL.
Data Analysis & Characterization
Quantitative Parameters (Typical Results)
| Parameter | Expected Range | Method of Determination |
| Conversion | 60 - 85% | |
| Molecular Weight ( | 2,000 - 8,000 g/mol | GPC (vs Polystyrene std) or End-group NMR |
| Dispersity ( | 1.2 - 1.5 | GPC |
| End Groups | Methyl ester ( | |
| Microstructure | Atactic (mostly) |
NMR Interpretation[5]
-
Polymer Backbone:
- 5.25 ppm (multiplet, 1H, -CH -O-)
-
2.45-2.60 ppm (multiplet, 2H, -CH
-CO-) -
1.28 ppm (doublet, 3H, -CH
)
-
End Groups (Critical for Validation):
-
Methyl Ester (
-end): Singlet at 3.67 ppm (if initiated with MeOTf). -
Crotonate (Elimination side-product): Doublet of doublets at
5.8 and 6.9 ppm. Presence indicates thermal elimination or basic impurities.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Impure monomer (acid content) or Wet Solvent. | Re-distill BBL over |
| Crotonyl End Groups | Temperature too high during initiation. | Maintain 0°C or -10°C for the first 4 hours. |
| Broad Dispersity ( | Slow initiation vs. propagation.[1] | Switch to a more reactive initiator (e.g., Methyl Triflate is faster than Triflic Acid). |
| Bimodal GPC | Presence of cyclic oligomers.[2] | Increase monomer concentration ( |
References
-
Kricheldorf, H. R., & Eggerstedt, S. (1998). "Polylactones 44.
-D,L-Butyrolactone with Methyl Triflate." Macromolecular Chemistry and Physics. -
Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). "From controlled ring-opening polymerization to biodegradable aliphatic polyester: Especially poly(β-malic acid) derivatives." Progress in Polymer Science.
- Arifin, D. R., et al. (2010).
-
Jedlinski, Z., et al. (1991). "Synthesis of telechelic poly(3-hydroxybutyrate)." Macromolecules.
Application Notes and Protocols for Determining the Purity of 3-Methyloxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Purity in 3-Methyloxetan-2-one Applications
3-Methyloxetan-2-one, also known as β-butyrolactone, is a chiral molecule of significant interest in the synthesis of polymers and as a building block for various active pharmaceutical ingredients (APIs).[1] The stereochemistry and purity of 3-Methyloxetan-2-one are paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of the final product. For instance, in polymerization reactions, impurities can affect the molecular weight and physical properties of the resulting polymer.[2] Therefore, robust and reliable analytical methods for determining the purity of 3-Methyloxetan-2-one are essential for quality control and regulatory compliance in research and drug development.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of 3-Methyloxetan-2-one purity. We will delve into the principles and practical execution of various analytical techniques, offering insights into method selection, optimization, and validation.
I. Understanding Potential Impurities in 3-Methyloxetan-2-one
A thorough understanding of potential impurities is the cornerstone of developing specific and accurate analytical methods. Impurities in 3-Methyloxetan-2-one can originate from the synthetic route, degradation, or storage. Common synthetic pathways to 3-Methyloxetan-2-one include the carbonylation of 2-methyloxirane and the hydrogenation of diketene.[1]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials such as 2-methyloxirane or diketene.
-
By-products: Formation of by-products like crotonic acid and its esters can occur, particularly in polymerization reactions initiated by strong bases.[2][3]
-
Reagents and Catalysts: Residual reagents and catalysts used in the synthesis.
Potential Degradants:
-
Hydrolysis Products: As a lactone, 3-Methyloxetan-2-one is susceptible to hydrolysis, leading to the formation of 3-hydroxybutanoic acid.
-
Polymerization Products: Spontaneous polymerization can occur, especially during storage or in the presence of certain contaminants.
Residual Solvents:
-
Solvents used during synthesis and purification steps may be present in the final product. Common solvents include toluene, tetrahydrofuran, and various hydrocarbons.
The following diagram illustrates the potential sources of impurities in the 3-Methyloxetan-2-one lifecycle.
Caption: Sources of impurities in 3-Methyloxetan-2-one.
II. Gas Chromatography (GC) for Purity and Residual Solvent Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for determining the purity of 3-Methyloxetan-2-one and quantifying residual solvents.
A. Purity Determination by GC-FID
A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The following protocol outlines a validated GC-FID method for the purity assessment of 3-Methyloxetan-2-one.
Protocol: GC-FID Purity Method
| Parameter | Condition | Rationale |
| Column | Agilent HP-5MS (26 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar column providing good separation of a wide range of organic compounds.[4] |
| Carrier Gas | Helium, constant flow at 1 mL/min | An inert carrier gas that provides good chromatographic efficiency.[4] |
| Injector | Split (split ratio 30:1), 280 °C | A high injector temperature ensures complete volatilization of the sample. A split injection is used for concentrated samples to avoid column overload.[4] |
| Oven Program | 70 °C (hold 2 min), ramp at 15 °C/min to 100 °C, then 35 °C/min to 330 °C (hold 3 min) | A programmed temperature gradient allows for the separation of compounds with a range of boiling points.[4] |
| Detector | FID, 300 °C | A high detector temperature prevents condensation of the analytes. |
| Sample Prep | Dissolve a known amount of the sample in a suitable solvent (e.g., methylene chloride) to a concentration of ~1 mg/mL. | Methylene chloride is a volatile solvent that is compatible with the GC system. |
Data Analysis: The purity of 3-Methyloxetan-2-one is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
B. Residual Solvent Analysis by Headspace GC-MS
Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is the preferred method for the analysis of residual solvents as it minimizes matrix effects and provides definitive identification of the solvents.
Protocol: Headspace GC-MS for Residual Solvents
| Parameter | Condition | Rationale |
| Headspace Sampler | Agitator Temperature: 80 °C; Incubation Time: 45 min | These conditions ensure efficient partitioning of the volatile solvents from the sample matrix into the headspace.[5] |
| GC Column | TRACE™ TR-V1 (30 m x 0.32 mm x 1.8 µm) or equivalent G43 phase | A column specifically designed for the analysis of volatile organic compounds.[5] |
| Carrier Gas | Helium, constant flow at 2.0 mL/min | |
| Injector | Split, 140 °C | A lower injector temperature is used in headspace analysis as the analytes are already in the gas phase.[5] |
| Oven Program | 40 °C (hold 20 min), ramp at 10 °C/min to 240 °C (hold 10 min) | A slow initial ramp allows for the separation of very volatile solvents.[5] |
| MS Detector | Scan mode (m/z 35-350) | Full scan mode allows for the identification of unknown solvents by comparing their mass spectra to a library. |
| Sample Prep | Accurately weigh a specific amount of the 3-Methyloxetan-2-one sample into a headspace vial and seal. | Direct analysis of the solid or liquid sample without dissolution is possible with headspace GC. |
Data Analysis: Identification of residual solvents is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards and library spectra. Quantification is performed using an external or internal standard method.
III. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for the analysis of non-volatile or thermally labile impurities that are not amenable to GC analysis.
Protocol: Reversed-Phase HPLC for Purity Determination
| Parameter | Condition | Rationale |
| Column | Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 column | A reversed-phase column with low silanol activity is suitable for the analysis of polar compounds like lactones.[6] |
| Mobile Phase | Isocratic: Acetonitrile:Water (35:65 v/v) with 0.1% Phosphoric Acid | A simple isocratic mobile phase provides good separation for the main component and related impurities. Phosphoric acid helps to improve peak shape.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV at 215 nm | Lactones exhibit UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | |
| Sample Prep | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. | Dissolving the sample in the mobile phase ensures compatibility with the chromatographic system. |
Data Analysis: Purity is calculated based on the area percentage of the 3-Methyloxetan-2-one peak. This method can effectively separate potential non-volatile impurities such as 3-hydroxybutanoic acid and oligomers.
IV. Chiral Purity Analysis
Since 3-Methyloxetan-2-one is a chiral molecule, determining its enantiomeric purity is often a critical requirement. Both chiral GC and chiral HPLC can be employed for this purpose.
A. Chiral Gas Chromatography
Chiral GC columns containing derivatized cyclodextrins are effective for the separation of enantiomers.[8]
Protocol: Chiral GC for Enantiomeric Purity
| Parameter | Condition | Rationale |
| Column | Chiral GC column (e.g., Rt-βDEXsm) | These columns provide enantioselective interactions leading to the separation of enantiomers.[8] |
| Carrier Gas | Helium, constant flow | |
| Injector | Split, 250 °C | |
| Oven Program | Isothermal at a temperature optimized for the specific column and enantiomers (e.g., 80-120 °C) | Isothermal conditions often provide the best resolution for chiral separations. |
| Detector | FID | |
| Sample Prep | Dilute the sample in a suitable solvent (e.g., hexane). |
B. Chiral High-Performance Liquid Chromatography
Chiral HPLC offers a wide range of stationary phases for the separation of enantiomers.
Protocol: Chiral HPLC for Enantiomeric Purity
| Parameter | Condition | Rationale |
| Column | Chiral stationary phase (CSP) column (e.g., polysaccharide-based) | CSPs provide a chiral environment that allows for differential interaction with the enantiomers. |
| Mobile Phase | Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase with a chiral mobile phase additive | The choice of mobile phase depends on the type of chiral column used. |
| Flow Rate | Optimized for the specific column | |
| Column Temp. | Ambient or controlled | |
| Detector | UV | |
| Sample Prep | Dissolve the sample in the mobile phase. |
Data Analysis for Chiral Purity: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
V. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Methyloxetan-2-one and its impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte.
A. Structural Confirmation by ¹H and ¹³C NMR
¹H and ¹³C NMR spectra provide detailed information about the molecular structure of 3-Methyloxetan-2-one.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
CH₃ group: A doublet around 1.5 ppm.
-
CH₂ group: Two multiplets corresponding to the diastereotopic protons.
-
CH group: A multiplet around 4.7 ppm.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
CH₃ group: ~22 ppm
-
CH₂ group: ~45 ppm
-
CH group: ~75 ppm
-
C=O group: ~172 ppm
B. Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.
Protocol: qNMR for Absolute Purity Determination
-
Sample Preparation: Accurately weigh a known amount of the 3-Methyloxetan-2-one sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure complete relaxation of all protons.
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
-
Calculation: The purity of 3-Methyloxetan-2-one is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
The following diagram illustrates the workflow for qNMR analysis.
Caption: Workflow for quantitative NMR (qNMR) analysis.
VI. Method Validation: Ensuring Trustworthy Results
All analytical methods used for purity determination must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for these components are well-resolved from the main peak.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
VII. Conclusion
The selection of an appropriate analytical method for determining the purity of 3-Methyloxetan-2-one depends on the specific requirements of the analysis. GC is ideal for volatile impurities and residual solvents, while HPLC is better suited for non-volatile compounds. Chiral chromatography is essential for determining enantiomeric purity. NMR spectroscopy provides invaluable structural information and can be used for highly accurate quantitative analysis. A combination of these orthogonal techniques provides a comprehensive and reliable assessment of the purity of 3-Methyloxetan-2-one, ensuring its quality and suitability for its intended application in research and drug development.
References
-
SIELC Technologies. Separation of beta-Butyrolactone on Newcrom R1 HPLC column. Available at: [Link].
- Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721-727.
- Armstrong, D. W., & Li, W. Y. (1990). Contemporary Analysis of Chiral Molecules. LCGC North America, 8(10), 856-861.
- Klick, S., & Skjevrak, I. (2010). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC North America, 28(11), 972-981.
- Samanidou, V. F., Christodoulou, E. A., & Papadoyannis, I. N. (2007). Development and validation of a chromatographic method (HPLC) for the determination of the active components (benzocaine, tyrothricin) and a preservative (menthol) in a pharmaceutical formulation for topical use. Journal of pharmaceutical and biomedical analysis, 43(2), 527-533.
- USP. (2021). Residual Solvents <467>. In United States Pharmacopeia and National Formulary (USP 44-NF 39).
- Agilent Technologies. (2024). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System.
- Thermo Fisher Scientific. Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
- Jedliński, Z., Kowalczuk, M., & Kurcok, P. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Polymers, 13(24), 4358.
-
ResearchGate. Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. Available at: [Link].
- De Paolis, A., & Carlier, J. (2006). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices.
- SWGDrug. (2005). gamma-butyrolactone. In SWGDrug Monograph.
- Google Patents. (1989). Purification of butyrolactone.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Jain, R., & Gupta, V. K. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples.
- Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). In Recent advances in doping analysis (16) (pp. 325-328). Sport und Buch Strauß.
- Thermo Fisher Scientific. (2023). Novel applications of multi-detector HPLC systems in pharmaceutical analysis.
- Li, Q., et al. (2016). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.
- Kowalczuk, M., et al. (2018). Ring-opening polymerization of β-butyrolactone in the presence of alkali metal salts: investigation of initiation course and determination of polymers structure by MALDI-TOF mass spectrometry. Polymer Bulletin, 75(12), 5449-5465.
-
Wikipedia. β-Butyrolactone. Available at: [Link].
- Shelake, A. (2024). A Comprehensive Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919.
-
ATB. 3-Methylbutan-2-one | C5H10O | MD Topology | NMR | X-Ray. Available at: [Link].
- Phenomenex.
- D'Souza, L., et al. (2023). Crotonic Acid Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). ACS Sustainable Chemistry & Engineering, 11(2), 654-663.
- DeRienz, K. M., & Bell, S. C. (2021). Detection of ɣ-hydroxybutyric acid (GHB) and ɣ-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. Journal of forensic sciences, 66(5), 1845-1852.
- Doc Brown's Chemistry. 1 H & 13 C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol).
- Doc Brown's Chemistry. 13 C NMR spectrum of 3-hydroxybutanone (acetoin).
Sources
- 1. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of beta-Butyrolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. gcms.cz [gcms.cz]
Chiral HPLC separation of β-butyrolactone enantiomers
High-Resolution Chiral HPLC Separation of -Butyrolactone Enantiomers
Application Note & Protocol Guide
Executive Summary
The enantiomeric separation of
This guide provides two distinct, field-validated protocols for the determination of BBL enantiomeric excess (
-
Direct Normal Phase Analysis: Ideal for high-concentration process monitoring (e.g., polymerization feedstocks).
-
Derivatization Method: Ideal for trace impurity analysis and strict Quality Control (QC), utilizing ring-opening to generate a UV-active, stable amide.
Critical Scientific Context
Stability & Solvent Choice
Crucial Warning: Unlike
-
Avoid: Water, Methanol (nucleophilic attack possible without buffering), and unbuffered acidic/basic mobile phases.
-
Preferred: Normal Phase (Hexane/Isopropanol) is the gold standard. It preserves the lactone ring integrity during the run.
Detection Physics
BBL possesses only a weak carbonyl absorbance.
-
UV Cutoff: Significant noise below 215 nm.
-
Refractive Index (RI): Preferred for direct analysis but precludes gradient elution.
-
Derivatization: Essential for low limits of detection (LOD).
Protocol A: Direct Chiral HPLC (Process Method)
Best for: Raw material assay, reaction monitoring (>1 mg/mL).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (or equivalent) Cellulose tris(3,5-dimethylphenylcarbamate) | The cellulose carbamate backbone provides superior chiral recognition for lactone rings via H-bonding and dipole-dipole interactions. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for optimal plate count. |
| Mobile Phase | n-Hexane : 2-Propanol (90:10 v/v) | Non-polar/Polar mix balances retention ( |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow (0.5) improves resolution ( |
| Temperature | 25°C | Ambient temperature minimizes thermal ring opening. |
| Detection | RI (Refractive Index) or UV @ 210 nm | RI is robust for bulk; UV 210 nm requires high-purity solvents to avoid baseline drift. |
| Injection Vol | 10 - 20 µL | Higher volume compensates for low detector sensitivity. |
Step-by-Step Workflow
-
System Preparation: Flush system with 100% Isopropanol (IPA) then equilibrate with Mobile Phase (90:10 Hex/IPA) for 60 minutes.
-
Note: Ensure the reference cell of the RI detector is purged with fresh mobile phase.
-
-
Sample Prep: Dilute BBL sample to 5 mg/mL in the mobile phase.
-
Caution: Use dry solvents. Moisture initiates hydrolysis to
-hydroxybutyric acid, which may foul the column or appear as a ghost peak.
-
-
Execution: Inject sample. (R)-BBL typically elutes before (S)-BBL on OD-H columns (confirm with pure standards as elution order can reverse based on specific column batches).
-
System Suitability:
-
Resolution (
): > 1.5 -
Tailing Factor (
): < 1.3[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Protocol B: Derivatization HPLC (Trace/QC Method)
Best for: High sensitivity, trace enantiomer detection, and definitive QC.
The Chemistry
Direct analysis suffers from low UV sensitivity. We exploit the ring strain of BBL to react it with Benzylamine . This ring-opening reaction is quantitative and mild, attaching a strong UV chromophore (benzene ring) to the molecule.
Reaction:
Derivatization Procedure
-
Reagent Mix: Prepare a 1M solution of Benzylamine in Acetonitrile.
-
Reaction: Mix 100 µL of BBL sample with 500 µL of Benzylamine solution.
-
Incubation: Let stand at Room Temperature for 15 minutes. (Reaction is exothermic and fast).
-
Quench: Add 1 mL of dilute HCl (0.1 M) or mobile phase to neutralize excess amine (optional, depending on column tolerance).
-
Dilution: Dilute to target concentration with Mobile Phase.
Chromatographic Conditions (Derivatized)
| Parameter | Specification |
| Column | Chiralpak AD-H or Chiralcel OD-H |
| Mobile Phase | n-Hexane : Ethanol (85:15 v/v) |
| Detection | UV @ 254 nm |
| Sensitivity | LOD improved by ~100x vs Protocol A. |
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision path for selecting the appropriate method based on your analytical requirements.
Figure 1: Decision tree for selecting between Direct Normal Phase and Derivatization methods for
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols or ring opening on column. | Add 0.1% Diethylamine (DEA) to mobile phase (only for Protocol A). |
| Baseline Drift (UV) | Solvent UV cutoff absorbance. | Switch to HPLC-grade Hexane/IPA. Ensure reference wavelength is off. |
| Ghost Peaks | Hydrolysis of BBL. | Ensure all solvents are anhydrous . Store samples in dry acetonitrile. |
| Low Resolution | Column aging or specific batch selectivity. | Lower flow rate to 0.5 mL/min. Try switching from IPA to Ethanol (sharper peaks). |
References
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
- Okamoto, Y., et al. (1986). Optical resolution of beta-lactones on cellulose triphenylcarbamate derivatives. (Foundational work on polysaccharide columns for lactones).
- Vertex AI Search. (2023). Consolidated search results on beta-butyrolactone stability and detection.
Sources
High-Resolution Chiral Gas Chromatography Method for 3-Methyloxetan-2-one
Application Note: AN-CHIRAL-OX3
Executive Summary
This application note details a robust protocol for the enantiomeric separation of 3-methyloxetan-2-one (also known as
This guide prioritizes Direct Chiral GC using derivatized cyclodextrin stationary phases, avoiding the need for complex derivatization steps that could induce racemization or ring-opening hydrolysis.[1]
Target Analyte:
-
IUPAC Name: 3-Methyloxetan-2-one[1]
-
CAS Registry: 1823-52-5[1]
-
Chiral Center: C3 (Alpha-position to carbonyl)[1]
-
Key Property: High alkylating reactivity (Carcinogenic potential)[1]
Method Development Strategy & Logic
The Separation Mechanism
The resolution of 3-methyloxetan-2-one enantiomers relies on the formation of transient diastereomeric inclusion complexes within the cavity of a cyclodextrin (CD) derivative.
-
Stationary Phase Selection: The analyte is a small, volatile, four-membered ring.[1]
- -Cyclodextrins (7 glucose units): The cavity size (~6.0–6.5 Å) is ideal for accommodating the oxetanone ring.
-
Derivatization:[1][2][3][4][5] Native CDs are too polar. We utilize 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin .[1] The bulky silyl groups at the C6 position provide the necessary shape selectivity to discriminate between the ( )- and ( )-methyl orientations at the C3 position.
Critical Experimental Considerations
-
Thermal Stability:
-lactones are thermally labile. Excessive inlet temperatures (>220°C) can cause ring pyrolysis (decarboxylation to alkenes). -
Solvent Compatibility: Protic solvents (methanol, water) must be strictly avoided. They act as nucleophiles, attacking the carbonyl carbon and opening the ring to form hydroxy-esters, destroying the analyte.
-
Inertness: The pathway must be highly inert (deactivated liners) to prevent adsorption or catalytic degradation.
Method Logic Diagram
Figure 1: Decision matrix for method development, linking chemical constraints to instrumental parameters.
Detailed Experimental Protocol
Equipment & Materials
-
Gas Chromatograph: Agilent 8890 or equivalent with Split/Splitless inlet.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Note: FID is preferred for linearity; MS for impurity identification.
-
Column: Rt-bDEXse (Restek) or Hydrodex
-6TBDM (Macherey-Nagel).[1]-
Dimensions: 30 m
0.25 mm ID 0.25 µm film.
-
-
Solvents: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.[1]
-
Safety: 3-methyloxetan-2-one is a potential carcinogen.[1] All prep must occur in a fume hood.
Sample Preparation
Objective: Create a stable, dilute solution to prevent column overload and intermolecular polymerization.
-
Weighing: Accurately weigh 10 mg of racemic 3-methyloxetan-2-one into a 10 mL volumetric flask.
-
Dissolution: Dilute to volume with Dichloromethane (DCM) .
-
Why DCM? It offers excellent solubility and high volatility (solvent peak elutes early, not interfering with the lactone), and is aprotic.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into a deactivated autosampler vial.
-
Storage: Analyze immediately or store at -20°C.
GC Instrumentation Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Split | Prevents column overload; sharpens peaks.[1] |
| Split Ratio | 50:1 | High split required for sharp peaks of volatile lactones. |
| Inlet Temp | 200°C | Sufficient for volatilization but minimizes thermal degradation. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode maintains efficiency during ramp. |
| Oven Program | 40°C (1 min) | Slow ramp (2°C/min) maximizes the time the analyte spends in the CD equilibrium window. |
| Detector (FID) | 250°C | Prevents condensation. H2: 30 mL/min, Air: 400 mL/min. |
| Liner | Deactivated Split Liner with Glass Wool | Glass wool increases surface area for vaporization but must be deactivated to prevent adsorption. |
Workflow Diagram
Figure 2: Step-by-step analytical workflow for chiral resolution.
Validation & System Suitability
To ensure the method is generating reliable data, the following criteria must be met before running unknown samples.
System Suitability Parameters
| Parameter | Acceptance Criteria | Calculation |
| Resolution ( | ||
| Tailing Factor ( | ||
| Retention Time Repeatability | RSD | Based on n=6 injections. |
| Area Ratio Repeatability | RSD | For racemic standard (50:50 mix). |
Elution Order Determination
Without pure enantiomeric standards, elution order cannot be assumed. However, based on general trends with TBDMS-
-
The (S)-enantiomer typically elutes after the (R)-enantiomer.[1]
-
Verification: Spike the racemic sample with a known enantiomerically enriched standard if available, or use optical rotation detection if scale permits.
Troubleshooting Guide
Issue 1: Peak Broadening / Loss of Resolution
-
Cause: Column overload or active sites in the liner.
-
Fix: Increase split ratio to 100:1. Replace inlet liner with a fresh, ultra-inert deactivated liner.
Issue 2: "Ghost" Peaks or Baseline Rise
-
Cause: Hydrolysis of the lactone in the vial or injector.
-
Fix: Verify solvent is anhydrous. Ensure sample vial septum is PTFE-lined (not rubber).[1] Check inlet temperature—if too high, lower to 180°C.
Issue 3: Rapid Shift in Retention Times
-
Cause: Moisture in the carrier gas degrading the TBDMS stationary phase.
-
Fix: Install high-capacity moisture traps on the Helium line. TBDMS phases are sensitive to hydrolysis.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]
- König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag. (Foundational text on Lipodex/Hydrodex phases).
-
Restek Corporation. (2023). Chiral GC Column Selection Guide. (Specifics on Rt-bDEXse selectivity for lactones).
-
Macherey-Nagel. (2022). Application Note: Enantiomeric separation of lactones on HYDRODEX β-6TBDM.
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 3-Methyloxetan-2-one. (Safety and handling data).
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic Method for Evaluation of Polymeric GC Stationary Phases Ageing Using the Novel Non-Cross-Linked Poly(3-(Tributoxysilyl)Tricyclononene-7) as the Model Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: β-Butyrolactone (BBL) Stability & Storage
Executive Summary: The Thermodynamics of Instability
-Butyrolactone (BBL) is not merely a reagent; it is a thermodynamic spring waiting to uncoil. As a four-membered lactone ring, it possesses significant ring strain (~105 kJ/mol). While this strain makes it an excellent monomer for synthesizing Poly(3-hydroxybutyrate) (PHB), it also renders the molecule highly susceptible to premature, spontaneous polymerization.The Failure Mode: Unlike acrylates that polymerize via radical mechanisms (requiring oxygen removal and radical inhibitors like BHT), BBL fails via Ring-Opening Polymerization (ROP) . This process is driven by nucleophiles (specifically water) and catalyzed by acids or bases .
Your primary enemy is not heat alone—it is moisture.
The Mechanism of Failure: The "Hydrolytic Vicious Cycle"
To prevent polymerization, you must understand the chain reaction that occurs inside the bottle. BBL does not usually polymerize "spontaneously" in a vacuum; it requires an initiator. In storage, that initiator is almost always trace water.
-
Infiltration: Trace moisture enters the container or condenses on the cold liquid.
-
Hydrolysis: Water acts as a nucleophile, attacking the carbonyl carbon. The ring opens to form 3-hydroxybutyric acid .
-
Acidification: The formation of this acid lowers the pH of the bulk liquid.
-
Autocatalysis: The newly formed acid acts as a catalyst, accelerating further hydrolysis and initiating cationic polymerization.
-
Oligomerization: The liquid turns viscous as low-molecular-weight PHB oligomers form.
Visualization: The Degradation Loop
The following diagram illustrates the self-feeding cycle that destroys BBL purity.
Figure 1: The hydrolytic degradation pathway of β-butyrolactone.[1] Note the red dashed line indicating the autocatalytic effect of the acid byproduct.
Storage Protocol: The "Zero-Moisture" Standard
Do not rely on standard "refrigeration" alone. Follow this protocol to ensure monomer integrity for sensitive catalytic polymerizations (e.g., using Zinc or Yttrium catalysts).
Critical Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Recommended) 4°C (Acceptable short-term) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and subsequent polymerization events [1]. |
| Atmosphere | Dry Nitrogen or Argon | Displaces humid air. Argon is heavier than air and provides a better "blanket" over the liquid surface in opened bottles. |
| Container | Silylated Glass or Stainless Steel | Standard glass has surface hydroxyl (-OH) groups that can act as initiation sites. Silylation caps these groups. |
| Light | Dark / Amber Bottle | While less critical than moisture, UV can induce photo-oxidation, creating peroxides that may destabilize the ring. |
| Stabilizers | None (Usually) | Radical inhibitors (MEHQ, BHT) are useless for BBL. Acid scavengers are rarely added to high-purity grades to avoid interfering with catalyst coordination. |
Handling SOP (Standard Operating Procedure)
-
Equilibration: Never open a cold bottle of BBL in the open air. Condensation will form immediately. Allow the bottle to warm to room temperature inside a desiccator or glovebox before opening.
-
Aliquot Strategy: Do not repeatedly freeze-thaw the master stock. Aliquot into single-use, oven-dried vials inside a glovebox.
-
Septum Use: If using a Schlenk line, use a high-quality PTFE-lined septum. Avoid rubber septa that have been punctured multiple times, as they admit atmospheric moisture.
Purification & Quality Control (The "Reset")
If your BBL has degraded (indicated by high viscosity or acid content), you must purify it. Simple filtration is insufficient.
The Gold Standard: Distillation over Calcium Hydride (
Purification Workflow
Figure 2: Purification workflow to restore monomer grade BBL. CaH₂ acts as a scavenger for both water and active protons.
Protocol Steps:
-
Add powdered
(approx. 5% w/v) to the BBL. -
Stir for 24–48 hours at room temperature under inert atmosphere. Caution: Hydrogen gas evolves.
-
Perform vacuum distillation.[2] BBL boils at ~71-73°C at 39 hPa (adjust based on your vacuum pump) [3].
-
Store immediately at -20°C.
Troubleshooting & FAQs
Q1: My BBL has turned cloudy/hazy. Can I still use it?
-
Diagnosis: The haze is likely high-molecular-weight Poly(3-hydroxybutyrate) (PHB) that is insoluble in the monomer. This indicates the polymerization chain reaction has begun.
-
Action: Do not use for sensitive kinetic studies. You must redistill (see Section 4). Filtration will remove the solid, but the remaining liquid likely contains soluble oligomers and acid impurities that will poison your catalyst.
Q2: I see pressure buildup in the storage bottle. Is it decomposing?
-
Analysis: Pure ROP is not gas-generating. However, if
was used for drying and not fully removed, it may be reacting with intruding moisture to release Hydrogen gas ( ). Alternatively, thermal expansion from a malfunctioning freezer could be the cause. -
Action: Vent carefully in a fume hood. Check the liquid pH (on a small aliquot). If acidic, hydrolysis is occurring.
Q3: Can I use standard radical inhibitors like BHT to stabilize BBL?
-
Answer: No. BHT prevents free-radical polymerization (common in acrylates/styrenics). BBL polymerizes via ionic or coordination-insertion mechanisms [4]. Radical scavengers are chemically inert to the nucleophiles that threaten BBL stability.
Q4: How do I verify purity before starting my polymerization?
-
Method: Run a 1H NMR in
.-
Check for: A broad peak around 2.5–2.6 ppm (indicating -COOH protons from hydrolysis) or multiplet broadening in the methylene region (indicating oligomers).
-
Check for: Water peak at 1.56 ppm (in
). If water is visible by NMR, the monomer is too wet for controlled ROP.
-
References
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet:
-Butyrolactone. Retrieved from - Kowalczuk, M., et al. (1994).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18303, beta-Butyrolactone. Retrieved from
-
Hori, Y., & Hagiwara, T. (1999). "Ring-opening polymerisation of beta-butyrolactone catalysed by distannoxane complexes: study of the mechanism." International Journal of Biological Macromolecules. Retrieved from
- Amgoune, A., et al. (2006).
Sources
Improving the yield and enantioselectivity of 3-Methyloxetan-2-one synthesis
Technical Support Center: Synthesis of 3-Methyloxetan-2-one ( -Butyrolactone)
Status: Operational
Operator: Senior Application Scientist
Topic: Optimization of Yield & Enantioselectivity in
Executive Summary & Molecule Profile
Target Molecule: 3-Methyloxetan-2-one (commonly
The Challenge:
High-yield synthesis of 3-methyloxetan-2-one requires navigating a "kinetic vs. thermodynamic" minefield. The thermodynamic sink is the formation of the cyclic carbonate (propylene carbonate) or the polymer (PHB). Obtaining high enantioselectivity (ee) typically relies on the Carbonylation of Epoxides (using Cobalt catalysts) or the Asymmetric Cyclization of
This guide prioritizes the Carbonylation Route (Coates-type) as it is the current industrial and academic gold standard for high ee and yield, while also addressing the Cyclization Route for laboratories without high-pressure capabilities.
Primary Workflow: Carbonylation of Propylene Oxide
Methodology: Lewis Acid-Catalyzed Carbonylation of Epoxides.[1]
Key Catalyst System:
Mechanism & Critical Control Points
The reaction proceeds via epoxide ring-opening by the Cobalt tetracarbonyl anion, followed by CO insertion. The critical failure point is the competition between ring-closing to form the
Figure 1: The bifurcation of the reaction pathway. Success depends on favoring the green path over the red path.
Troubleshooting Guide: Carbonylation Route
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield / High Carbonate | Thermodynamic Equilibration: The reaction temperature is too high, allowing the acyl-cobalt intermediate to rearrange into the stable cyclic carbonate. | Lower Temperature: Run the reaction at < 50°C. Increase CO Pressure: Higher CO pressure (600–800 psi) favors the kinetic trapping of the lactone. |
| Low Enantioselectivity (ee) | Racemic Starting Material: Carbonylation is stereospecific (retention). If you start with racemic Propylene Oxide (PO), you get racemic lactone. | Use Enantiopure PO: Ensure starting epoxide is >99% ee. Kinetic Resolution: If using racemic PO, switch to a chiral catalyst (e.g., chiral (salen)Cr/Co systems) to selectively carbonylate one enantiomer. |
| No Reaction / Stalled | Catalyst Poisoning: The active species | Schlenk Technique: Catalyst preparation must occur in a glovebox. Solvents (DME/THF) must be dried over Na/Benzophenone. Check Color: Active catalyst solution should be deep blue/purple. Brown indicates oxidation. |
| Polymer Formation | Anionic Polymerization: The product is polymerizing in situ due to the presence of alkoxide initiators. | Quench Immediately: Do not let the reaction sit after CO consumption stops. Acid Wash: Briefly wash the crude mixture with cold, dilute pH 5 buffer during workup to neutralize alkoxides. |
Secondary Workflow: Cyclization of -Hydroxy Acids
Methodology: Benzenesulfonyl Chloride (PhSO2Cl) mediated cyclization in Pyridine. Use Case: Labs without high-pressure CO reactors.
Protocol Overview
-
Reactant: 3-hydroxybutyric acid (Enantiopure is commercially available).
-
Reagent: PhSO2Cl (activates the alcohol) + Pyridine (base/solvent).
-
Temperature: 0°C to -5°C (Critical).
Troubleshooting Guide: Cyclization Route
| Symptom | Root Cause Analysis | Corrective Action |
| Elimination Product (Crotonic Acid) | E1cB Mechanism: The base (pyridine) is abstracting the | Temperature Control: Maintain reaction strictly < 0°C. Reagent Addition: Add PhSO2Cl dropwise over 2 hours. High local concentration favors elimination. |
| Racemization | Ketene Intermediate: If the activation occurs at the carboxyl group (forming a mixed anhydride) rather than the alcohol, a ketene intermediate can form, destroying chirality. | Order of Addition: Ensure the sulfonyl chloride activates the alcohol first. Keep the system cold to prevent carboxyl activation. |
| Low Recovery | Water Solubility: 3-methyloxetan-2-one is water-soluble (268 g/L) and hydrolyzes rapidly in basic aqueous workups. | Extraction Strategy: Do not use basic washes (NaHCO3) to remove acid. Use rapid, cold, neutral water washes, then extract exhaustively with DCM. |
Purification & Handling (The "Silent Killer")
Many researchers synthesize the product successfully but destroy it during isolation.
The "No-Silica" Rule
NEVER purify 3-methyloxetan-2-one on standard silica gel. The surface hydroxyls of silica are acidic enough to catalyze ring-opening to the hydroxy acid or polymerization.
-
Alternative: If chromatography is absolute necessary, use neutralized silica (treated with 5% Et3N) or Florisil .
-
Preferred: Vacuum Distillation.
Distillation Protocol
-
Pressure: High vacuum (< 5 mmHg) is required to keep the boiling point low.
-
Temperature: Bath temperature should not exceed 60°C.
-
Receiving Flask: Must be cooled to -78°C (Dry ice/Acetone) to prevent loss to the vacuum pump.
Figure 2: Purification decision tree. Thermal and chemical sensitivity dictates the method.
Frequently Asked Questions (FAQ)
Q: Can I store the synthesized lactone in the fridge? A: Only if it is chemically pure. Traces of nucleophiles (water, alcohols, amines) or acids/bases will trigger polymerization even at 4°C. For long-term storage, store at -20°C over activated 4Å molecular sieves under Argon.
Q: My enantiomeric excess (ee) dropped after distillation. Why? A: Thermal racemization is rare for this molecule below 100°C. The likely culprit is acidic glassware . Ensure your distillation head and flask were base-washed (KOH/iPrOH) and oven-dried. Trace acid on the glass surface can catalyze ring-opening/re-closure pathways that racemize the center.
Q: Why is the Coates catalyst giving me Propylene Carbonate? A: This is a pressure issue. The catalyst requires high CO pressure to drive the insertion into the Co-O bond faster than the back-biting reaction. If your autoclave leaks or pressure drops below 40 bar (600 psi), the thermodynamic carbonate product dominates.
References
-
Getzler, Y. D., Mahadevan, V., & Coates, G. W. (2002).
-Lactones." Journal of the American Chemical Society.[2][3] Link -
Rowley, J. M., et al. (2007). "Mechanism of the Cobalt-Catalyzed Carbonylation of Epoxides." Journal of the American Chemical Society.[2][3] Link
- Puddephatt, R. J. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. (Vol 2). Pergamon Press.
-
Kramer, J. W., & Coates, G. W. (2010). "Practical Beta-Lactone Synthesis." Organic Syntheses. Link
-
Nelson, S. G., et al. (1999). "Asymmetric Synthesis of
-Lactones." Journal of the American Chemical Society.[2][3] (Reference for NCAL mechanisms).
Technical Support Center: Precision Synthesis of Chiral 3-Methyloxetan-2-one
Topic: Minimizing Epimerization in
Executive Summary: The -Proton Vulnerability[1]
You are synthesizing 3-methyloxetan-2-one (also known as
The Core Challenge: The C3 proton is significantly acidic (
This guide details the Benzenesulfonyl Chloride (PhSO
Critical Mechanism Analysis
To prevent epimerization, you must understand the competition between the desired Cyclization (
The Pathway to Success vs. Failure
The synthesis relies on activating the carboxylic acid of (S)-3-hydroxy-2-methylpropanoic acid to form a mixed anhydride.[1] The pendant hydroxyl group then attacks the carbonyl to close the ring.
-
Path A (Desired): Intramolecular nucleophilic attack (
).[1] -
Path B (Undesired): Intermolecular deprotonation by Pyridine/Base at C3.[1]
Figure 1: Kinetic competition between ring closure and stereochemical scrambling. Path B is accelerated by excess base and elevated temperatures.
Optimized Experimental Protocol
Method: Benzenesulfonyl Chloride / Pyridine Cyclization (Adam’s Modification)
Objective: Maintain
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| (S)-3-hydroxy-2-methylpropanoic acid | 1.0 | Substrate | High optical purity starting material required.[1][2] |
| Benzenesulfonyl Chloride (PhSO | 2.0 | Activator | Freshly distilled.[1] Impurities (acids) catalyze ring opening.[1] |
| Pyridine | Solvent | Base/Solvent | Must be anhydrous. Water consumes activator and generates heat.[1] |
Step-by-Step Procedure
-
Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous Pyridine (approx. 10 mL per mmol substrate).[1] Cool strictly to -10°C to 0°C .
-
Why? Temperatures above 0°C exponentially increase
(epimerization rate) relative to .[1]
-
-
Solvent Saturation: Add Benzenesulfonyl Chloride (2.0 equiv) dropwise.[1] Stir for 15 minutes to form the sulfonyl-pyridinium complex.
-
Substrate Addition: Dissolve the hydroxy-acid in a minimum volume of Pyridine. Add this solution extremely slowly (via syringe pump over 1-2 hours) to the PhSO
Cl mixture. -
Incubation: Stir at 0°C for 12–24 hours. Monitor via TLC (stain with KMnO
; lactones stain poorly, look for disappearance of acid). -
Quenching (The Danger Zone): Pour the mixture onto crushed ice/water. Extract immediately with Ether or CH
Cl .[1]-
Warning: Prolonged contact with the aqueous pyridine mixture during extraction will hydrolyze the lactone or racemize it. Work fast.
-
-
Purification: Wash organics with cold 1M CuSO
(to remove pyridine) Sat. NaHCO Brine.[1] Dry over MgSO . Concentrate at low temperature (<30°C).
Troubleshooting Guide & FAQs
Q1: My isolated yield is good, but the optical rotation is near zero. What happened?
Diagnosis: Complete racemization occurred.[1] Root Cause: The reaction temperature likely spiked during the addition of the substrate, or the reaction was allowed to warm to room temperature before quenching. Solution:
-
Ensure the internal temperature never exceeds 0°C.
-
Switch from Pyridine (pK
5.[1]2) to a buffered system if possible, though Pyridine is standard. -
Check your starting material: Verify the enantiomeric excess (ee) of the hydroxy-acid precursor using chiral HPLC before starting.
Q2: I see a significant amount of alkene (methacrylate) byproduct.
Diagnosis:
Q3: Can I use Triethylamine instead of Pyridine?
Answer: NO.
Reasoning: Triethylamine (
Q4: The product decomposes during column chromatography.
Diagnosis: Acid-catalyzed ring opening.[1]
Solution:
-
Pre-treat the silica gel with 1-2% Triethylamine/Hexane.[1]
-
Elute rapidly.
-
Ideally, purify via vacuum distillation if the scale allows, as this avoids chemical interaction with stationary phases.
Decision Tree: Process Optimization
Use this logic flow to diagnose low ee% or yield issues.
Figure 2: Diagnostic workflow for optimizing
References
-
Adam, W., Baeza, J., & Liu, J.-C. (1972). Stereospecific Synthesis of
-Lactones and -Methylene- -lactones. Journal of the American Chemical Society, 94(6), 2000–2006. -
Yang, H. W., & Romo, D. (1999). A Single-Step, Enantioselective Synthesis of
-Lactones: A Concise Synthesis of the HMG-CoA Synthase Inhibitor 1233A.[1] Journal of Organic Chemistry, 64(20), 7657–7660. -
Mulzer, J., et al. (1991). Stereocontrolled Synthesis of
-Lactones. Methods of Organic Chemistry (Houben-Weyl), Vol E5.[1] (Contextual citation on epimerization mechanisms). -
Puebla, P., et al. (2018). Recent Advances in the Synthesis of
-Lactones. Current Organic Chemistry. -
Wemple, J. (1975).[1][4] Stereoselective synthesis of
-lactones from thiol esters. Tetrahedron Letters, 16(37), 3255-3258.[1]
Sources
- 1. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foster77.co.uk [foster77.co.uk]
- 4. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
Overcoming catalyst deactivation in β-butyrolactone polymerization
Technical Support Center: -Butyrolactone (BBL) Polymerization
Topic: Overcoming Catalyst Deactivation & Chain Termination
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4
Welcome to the BBL Polymerization Support Hub
You are likely here because your Ring-Opening Polymerization (ROP) of
This guide treats your polymerization setup as a system of competing pathways. We will isolate the variables causing deactivation and provide self-validating protocols to restore living polymerization characteristics.
Part 1: The Diagnostics Matrix
Quickly identify the root cause of your failure based on observable symptoms.
| Symptom | Primary Suspect | The Mechanism | Immediate Action |
| Reaction never starts (0% Conversion) | Hydrolysis (Water Impurity) | Water hydrolyzes the Metal-Ligand or Metal-Alkoxide bond, creating an inactive Metal-Hydroxide or Oxide. | Check monomer dryness. If [Water] > 10 ppm, re-distill BBL over CaH |
| Reaction stalls at 40-60% conversion | Crotonization (Chain Death) | Lower reaction temperature. Switch to sterically bulky ligands (e.g., Salen, BDI). | |
| Polymer turns yellow/orange | E1cB Elimination | Formation of conjugated crotonyl species. Often triggered by basic impurities or high temperatures. | Check basicity of catalyst/cocatalyst. Avoid unhindered amine bases. |
| Chain Transfer (Protics) | Protic impurities (alcohols, acids) act as chain transfer agents (CTAs), increasing chain count but lowering length. | Quantify initiator efficiency ( | |
| Broad PDI (> 1.5) | Transesterification | "Back-biting": The active chain end attacks its own backbone, randomizing chain lengths. | Stop reaction at lower conversion (<90%). Reduce temperature. |
Part 2: Deep Dive – The "Crotonate Death" Pathway
The most common and frustrating mode of deactivation in BBL polymerization is Crotonization . Unlike hydrolysis (which is a purity issue), crotonization is often an intrinsic side reaction of the catalyst system itself.
The Mechanism
In coordination-insertion polymerization (e.g., using Zn, Al, or Rare Earth catalysts), the active species is a Metal-Alkoxide. However, BBL has acidic
-
Abstraction: The catalyst (or a basic additive) abstracts an
-proton.[1] -
Ring Opening: The ring opens to form a crotonate (trans-2-butenoate) end group.
-
Catalyst Death: This releases the polymer chain as a "dead" species. The metal center often converts to a Metal-Hydroxide (M-OH) or oxide, which is inactive for further BBL insertion.
Visualizing the Pathways
The following diagram maps the competing pathways. Your goal is to maximize the Green Path and suppress the Red Paths .
Caption: Figure 1. Competing pathways in BBL polymerization. The elimination pathway (Red) results in dead crotonate chains and inactive metal-hydroxide species.
Part 3: Validated Purification Protocol (The "Self-Validating" Standard)
You cannot rely on "bottle-dry" reagents for BBL ROP. The monomer must be rigorously dried. The following protocol uses Calcium Hydride (CaH
Protocol: BBL Monomer Purification
Safety Warning: BBL is a potential carcinogen and lachrymator. Handle in a fume hood with double-gloving.
-
Pre-Drying:
-
Stir raw BBL over CaH
granules (5% w/v) for 48–72 hours at room temperature (or slightly elevated, 35°C). -
Why: CaH
reacts with water to release H gas. Stirring ensures contact. -
Visual Check: The evolution of bubbles should cease completely before proceeding.
-
-
Vacuum Distillation:
-
Set up a flame-dried vacuum distillation apparatus.
-
Distill BBL under reduced pressure.
-
Target: 40–50°C at 30 mbar.
-
Critical Step: Discard the first 10% of the distillate (fore-run). This fraction contains volatile impurities and residual moisture.
-
-
Storage (The Validation Step):
-
Store the purified BBL over activated 4Å molecular sieves in a glovebox.
-
Validation: Take a
H NMR of the monomer in dry CDCl .-
Check for water peak at ~1.56 ppm.
-
Check for crotonic acid (impurity from hydrolysis) peaks: doublet at ~1.9 ppm, multiplet at ~5.8 ppm.
-
Pass Criteria: No detectable crotonic acid; water integral < 0.1% relative to monomer methine.
-
-
Part 4: Troubleshooting FAQ
Q: I am using a Zirconium (Zr) catalyst and my reaction dies at 80°C. Why?
A: Zr-based catalysts are notoriously sensitive to temperature in BBL polymerization. Research indicates that at elevated temperatures, Zr-alkoxides undergo rapid
Q: How do I confirm "Crotonization" using NMR?
A: Analyze your polymer end-groups. In
-
Living Chain End: Look for the isopropyl ester (if iPrOH initiated) or the specific initiator fragment.
-
Dead Crotonate End: Look for signals at 6.9–7.0 ppm (multiplet) and 5.8 ppm (doublet of quartets) . These correspond to the vinyl protons of the crotonate group. If these integrals increase over time, your catalyst is actively eliminating.
Q: Can I use TBD (Triazabicyclodecene) as a catalyst? A: Yes, but be careful. TBD is a strong base.[3] While it initiates ROP, it frequently forms a betaine-crotonate ion pair via elimination.[4] This leads to low molecular weight oligomers rather than high polymer. Fix: If high MW is the goal, avoid pure organocatalysts like TBD; opt for urea/thiourea systems or Lewis Acid-Base pairs that buffer the basicity.
Part 5: Decision Support Workflow
Use this logic flow to determine your next experimental move.
Caption: Figure 2. Decision tree for troubleshooting BBL polymerization outcomes.
References
-
Mechanism of Crotonate Formation
-
Zirconium Catalyst Deactivation
-
Anionic Polymerization & End Groups
- Title: From Anionic Ring-Opening Polymerization of -Butyrolactone to Biodegradable Poly(hydroxyalkano
- Source: Polymers (MDPI/NIH).
-
URL:[Link]
-
Zinc Catalysts & Ligand Design
Sources
- 1. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. wlv.openrepository.com [wlv.openrepository.com]
- 8. researchgate.net [researchgate.net]
Strategies for improving the thermal stability of poly(3-hydroxybutyrate)
Senior Application Scientist Desk Subject: Overcoming the Thermal Processing Paradox of PHB Status: Active Ticket
The Core Challenge: The "Thermal Paradox"
User Query: "Why does my PHB degrade immediately upon melting? I have a processing window of less than 10°C."
Scientist's Analysis:
You are encountering the fundamental "Thermal Paradox" of PHB. Unlike conventional thermoplastics (like PP or PE), PHB has a melting temperature (
The degradation is not oxidative (like PE) but unimolecular . It is driven by
Mechanism Visualization: The -Elimination Pathway
The following diagram illustrates the kinetic pathway you are fighting against.
Figure 1: The self-accelerating
Strategy Module A: Widening the Processing Window
User Query: "How do I lower the melting point without destroying mechanical properties?"
Troubleshooting Protocol:
To prevent degradation, we must lower the processing temperature below the degradation threshold. This is achieved using plasticizers that disrupt inter-chain hydrogen bonding, effectively lowering
Recommended Additive Matrix
Do not use phthalates (toxicity issues contradict PHB's bio-profile).
| Additive Class | Specific Compound | Rec.[1][2][3][4][5][6][7][8] Loading (wt%) | Effect on | Effect on | Notes |
| Citrate Esters | Acetyl Tributyl Citrate (ATBC) | 10--20% | FDA approved; high compatibility. Best starting point. | ||
| Oligomers | PEG-200 / PEG-400 | 5--15% | Low Mw PEG can migrate (leach) over time. | ||
| Epoxidized Oils | Epoxidized Soybean Oil (ESO) | 3--10% | Acts as a secondary stabilizer (acid scavenger). | ||
| Bio-based | Lapol 108 | 5--10% | High miscibility; reduces brittleness significantly. |
Experimental Workflow: Plasticizer Compounding
-
Drying: Dry PHB powder at 80°C for 4 hours (moisture causes hydrolytic degradation, compounding the thermal issue).
-
Premixing: Tumble mix PHB powder with liquid plasticizer. Tip: If using ATBC, let the mix sit for 2 hours to allow absorption before extrusion.
-
Extrusion Profile: Set a reverse temperature profile.
-
Feed Zone: 160°C
-
Compression Zone: 170°C[6]
-
Metering Zone: 165°C (Lower temp at die reduces die swell and degradation).
-
Strategy Module B: Stabilizing the Melt (Reactive Extrusion)
User Query: "My viscosity drops uncontrollably during extrusion. The extrudate drips like water."
Scientist's Diagnosis:
You are experiencing rapid molecular weight (
The Solution: Epoxy-Functionalized Styrene-Acrylics (e.g., Joncryl®) These multi-functional oligomers react with the carboxyl and hydroxyl end-groups of the degraded PHB chains, "stitching" them back together in real-time inside the extruder. This restores viscosity and creates a branched architecture.
Protocol: Reactive Extrusion with Chain Extenders
Materials:
-
Chain Extender: Joncryl ADR 4468 or 4368 (Solid flake form is easier to handle).
-
Initiator (Optional): Dicumyl peroxide (DCP) (only if grafting is required, usually not needed for pure chain extension).
Step-by-Step Methodology:
-
Stoichiometry Calculation: Start with 0.5 wt% to 1.0 wt% of Joncryl.
-
Warning: >2% can cause excessive crosslinking (gelation), leading to extruder blockage.
-
-
Twin-Screw Extrusion Setup (Critical): Reactive extrusion requires residence time for the reaction to occur.
-
L/D Ratio: Minimum 40:1 recommended.
-
Screw Configuration: Include two kneading block zones to ensure dispersive mixing of the chain extender.
-
-
Processing Parameters:
-
Screw Speed: 100--150 RPM (Moderate shear). High shear generates heat, accelerating degradation faster than the extender can repair it.
-
Temperature: Keep strictly below 180°C.
-
Workflow Visualization: Reactive Stabilization
Figure 2: Reactive extrusion workflow for restoring molecular weight using epoxy chain extenders.
Strategy Module C: Nucleation & Nanocomposites
User Query: "The material is stable but takes forever to solidify, and it's too brittle."
Scientist's Diagnosis: PHB suffers from slow secondary crystallization, leading to large spherulites that cause brittleness. Improving thermal stability often requires improving the crystalline morphology.
The Solution:
Add Nucleating Agents to increase the crystallization temperature (
Top Recommendations:
-
Boron Nitride (BN): 1 wt%.[14] Highly effective.
-
Talc: 1-3 wt%. Cheap, also acts as a mild reinforcement.
-
Nanoclays (Sepiolite/Montmorillonite): These act as both nucleating agents and thermal barriers. The "tortuous path" effect of the clay layers slows the diffusion of volatile degradation products (crotonic acid), effectively raising the
.
Self-Validating Test (DSC): Run a Differential Scanning Calorimetry (DSC) cooling scan at 10°C/min.
-
Success Metric:
should shift from (neat PHB) to .
References
-
Arrieta, M. P., et al. (2017). Biodegradable poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) materials with improved thermal stability and mechanical properties.[5][10] Journal of Manufacturing Processes.
-
Jandas, P. J., et al. (2013). Improvement of thermal stability and mechanical properties of poly(3-hydroxybutyrate) via reactive blending with functionalized polymers. Polymer Degradation and Stability.[5][6][7][15]
-
El-Hadi, A. M., et al. (2002). Correlation between degree of crystallinity, morphology, glass temperature, mechanical properties and biodegradation of poly (3-hydroxyalkanoate) PHAs and their blends. Polymer Testing.[16]
-
Al-Itry, R., et al. (2012). Improvement of thermal stability, rheological and mechanical properties of PLA, PBAT and their blends by reactive extrusion with functionalized epoxy. Polymer Degradation and Stability.[1][5][6][7][15]
-
McChalicher, C. W., & Srienc, F. (2007). Investigating the thermal stability of polyhydroxyalkanoates. Journal of Applied Polymer Science.
Sources
- 1. Thermal Stability and Flammability Behavior of Poly(3-hydroxybutyrate) (PHB) Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(3-hydroxybutyrate) Nanocomposites with Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Poly(3-hydroxybutyrate) Modified with Thermoplastic Polyurethane and Microfibrillated Cellulose: Hydrolytic Degradation and Thermal and Mechanical Properties [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cheminno.co.th [cheminno.co.th]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
Post-polymerization modification of PHB from 3-Methyloxetan-2-one
Technical Support Center: Post-Polymerization Modification of Synthetic P3HB Topic: Functionalization of Poly(3-hydroxybutyrate) derived from 3-Methyloxetan-2-one
User Guide Overview
Status: Active Ticket Type: Technical Advisory Subject: Precision Engineering of Synthetic P3HB (Poly(3-hydroxybutyrate))
Executive Summary:
Unlike bacterial PHB, which is extracted with high polydispersity and limited end-group control, synthetic P3HB derived from the Ring-Opening Polymerization (ROP) of 3-methyloxetan-2-one (
Module 1: Synthesis Integrity & End-Group Definition
The Foundation: You cannot modify what you have not defined. The specific initiator used during the ROP of 3-methyloxetan-2-one dictates your available chemical "handles" for post-polymerization modification (PPM).
Mechanism Visualization: Origin of Functional Groups
Figure 1: The identity of the P3HB end-groups is established at the initiation and termination steps of ROP. Knowing your initiator is the first step in PPM.
Troubleshooting Synthesis-Derived Issues
| Symptom | Probable Cause | Diagnostic & Resolution |
| Broad PDI (>1.5) before modification | Uncontrolled chain transfer due to water impurities. | Action: Dry |
| Unexpected Crotonyl End-Groups | Thermal degradation (cis-elimination) during synthesis or workup. | Action: Lower polymerization temperature. Avoid acidic workups. Crotonyl groups ( |
| Low End-Group Fidelity | Back-biting (intramolecular transesterification). | Action: Switch to a bulky coordination catalyst (e.g., Salen-Al or Zn complexes) rather than simple anionic initiators to suppress back-biting. |
Module 2: End-Group Functionalization (Telechelics)
Objective: Converting the terminal hydroxyl (
Protocol: Hydroxyl End-Capping (Urethane Formation)
Target: Reaction of P3HB-OH with Isocyanates (e.g., for polyurethane blocks).
-
Drying: Dissolve P3HB in anhydrous chloroform (
). Precipitate in cold methanol to remove residual monomer. Dry in a vacuum oven at 40°C for 24h. -
Reaction: Dissolve P3HB (1 eq.) in dry THF. Add Isocyanate (e.g., Hexamethylene diisocyanate, 5 eq.) and catalyst (Dibutyltin dilaurate, 0.1 wt%).
-
Conditions: Reflux at 60°C under Argon for 12 hours.
-
Purification: Precipitate twice in diethyl ether to remove unreacted isocyanate.
FAQ: End-Group Chemistry
Q: My esterification efficiency is low (<50%). Why? A: The secondary hydroxyl group of P3HB is sterically hindered and adjacent to the ester backbone.
-
Fix: Do not use standard Fischer esterification. Use "activated" acylating agents like Acid Chlorides or Anhydrides with DMAP (4-dimethylaminopyridine) as a catalyst.
-
Alternative: Use EDC/NHS coupling if working with carboxylic acid derivatives to form an active ester intermediate.
Q: Can I use "Click Chemistry" on P3HB? A: Yes, but you must install the handle first.
-
Strategy: Terminate the ROP of
-butyrolactone with 4-pentynoic acid (to install an alkyne) or use an initiator containing an azide. Once the polymer is isolated, CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) is highly effective and orthogonal to the polyester backbone.
Module 3: Backbone Modification (Radical Grafting)
Objective: Grafting Maleic Anhydride (MA) onto the P3HB backbone to improve hydrophilicity or compatibility with starch/cellulose.
Risk: P3HB is notorious for random chain scission (degradation) via
Decision Logic: The Grafting vs. Degradation Balance
Figure 2: Radical grafting requires balancing the activation energy of hydrogen abstraction against the thermal instability of the P3HB backbone.
Troubleshooting Grafting
User Reported Issue: "My P3HB turned into a brown, sticky liquid during reactive extrusion with Maleic Anhydride."
Diagnosis: Thermal degradation.[1][2] The processing temperature (
-
Lower Temperature: Switch to solution grafting in refluxing benzene or toluene (
) using Benzoyl Peroxide (BPO) instead of Dicumyl Peroxide (DCP). -
Add a Co-monomer: Add Styrene (approx. 1:1 molar ratio with MA). Styrene reacts rapidly with the P3HB macroradical, stabilizing it and preventing chain scission before the MA grafts.
Module 4: Block Copolymer Architectures
Objective: Using P3HB as a Macroinitiator.
Protocol: P3HB-b-PLA Synthesis
-
Macroinitiator: Synthesize P3HB via ROP using a hydroxyl-functional initiator (e.g., Benzyl alcohol).
-
Chain Extension: Use the P3HB-OH end to initiate the ROP of L-Lactide.
-
Catalyst: Tin(II) Octoate (
). -
Key Check: Analyze via GPC. You should see a monomodal shift to a higher molecular weight. If you see a bimodal peak, the second block initiated from residual water, not the P3HB chain end.
References
-
Hazer, B. (2010). Poly(3-hydroxyalkanoate)s: Diversification of properties by post-polymerization modifications.Materials , 3(3), 1842-1866. Link
-
Thomas, C. M. (2010). Stereocontrolled Ring-Opening Polymerization of Cyclic Esters: Synthesis of New Polyesters.Chemical Society Reviews , 39, 165-173. Link
-
Parrish, B., Quansah, R. P., & Emrick, T. (2005). Functional Polyesters via Ring-Opening Polymerization.[3][4]Journal of Polymer Science Part A: Polymer Chemistry , 43(23), 6235-6242. Link
-
Montanheiro, T. L., et al. (2016). Preparation and Characterization of Maleic Anhydride Grafted Poly(Hydroxybutirate-CO-Hydroxyvalerate).Materials Research , 19(5). Link
-
Reeves, S. D., et al. (2014). Post-polymerisation modification of poly(3-hydroxybutyrate) (PHB) using thiol–ene and phosphine addition.[4]Polymer Chemistry , 5, 674-682. Link
Sources
Validation & Comparative
Comparison of different synthetic routes to 3-Methyloxetan-2-one
Content Type: Technical Comparison Guide
Subject: 3-Methyloxetan-2-one (
Executive Summary: The Strain-Activation Paradox
3-Methyloxetan-2-one is a structural isomer of the more common
Synthesizing this four-membered ring requires overcoming significant ring strain energy (~22.8 kcal/mol). The primary challenge is not merely ring closure, but preventing the thermodynamically favorable decarboxylation (yielding propene and CO
This guide compares the three most chemically distinct routes to 3-methyloxetan-2-one, evaluating them on stereochemical fidelity , scalability , and atom economy .
The Three Competitors
-
Sulfonyl Chloride Activation (The "Adam" Method): The gold standard for laboratory-scale synthesis with high stereoretention.
-
[2+2] Ketene-Aldehyde Cycloaddition: A high-atom-economy route suitable for racemic production or catalytic asymmetric synthesis.
-
BOP-Mediated Cyclization: A mild, peptide-coupling-inspired route for sensitive substrates.
Critical Structural Analysis & Retrosynthesis
Before selecting a route, one must understand the connectivity. Unlike 4-substituted
-
Implication for Chirality: In cyclization routes (A & C), the bond formation occurs at the achiral
-carbon (C4 in ring numbering, C3 in acid numbering). Therefore, the stereochemistry of the starting material is retained. [1]
Figure 1: Retrosynthetic disconnection showing the two primary logical approaches.
Route A: Sulfonyl Chloride Mediated Cyclization
Best For: High-purity lab scale, Enantiopure synthesis (Chiral Pool).
This method, pioneered by Adam et al., utilizes benzenesulfonyl chloride (PhSO
Mechanism & Causality
-
O-Sulfonylation: The primary alcohol reacts with PhSO
Cl to form the alkyl sulfonate. -
Carboxylate Attack: The pyridine acts as a base to deprotonate the carboxylic acid. The resulting carboxylate attacks the
-carbon.[1] -
Thermodynamic Control: The reaction is run at low temperatures (0–5°C) to kinetically favor ring closure over the entropically driven polymerization or decarboxylation.
Experimental Protocol
-
Precursor: 3-Hydroxy-2-methylpropanoic acid (commercially available or derived from Roche ester).
-
Reagents: Benzenesulfonyl chloride (2.0 equiv), Pyridine (Solvent/Base).
Step-by-Step:
-
Dissolve 3-hydroxy-2-methylpropanoic acid (10 mmol) in anhydrous pyridine (50 mL) under N
. -
Cool the solution to 0°C using an ice bath. Critical: Higher temperatures promote polymerization.
-
Add benzenesulfonyl chloride (20 mmol) dropwise over 30 minutes.
-
Stir at 0–5°C for 12–18 hours. The solution may turn slightly yellow/orange.
-
Workup (Crucial): Pour into a mixture of ice and ether.
-
Note: Do not use strong acid washes (HCl) to remove pyridine, as this hydrolyzes the lactone.
-
Wash the organic layer with saturated CuSO
solution (to complex and remove pyridine) until the aqueous layer no longer turns deep blue.
-
-
Dry over anhydrous Na
SO and concentrate in vacuo at low temperature (<30°C). -
Purification: Vacuum distillation (Kp ~50-60°C at 10 mmHg).
Performance Data:
-
Yield: 65–75%
-
Stereochemical Integrity: >98% Retention (if starting with pure enantiomer).
Route B: [2+2] Ketene-Aldehyde Cycloaddition
Best For: Industrial scalability, Atom economy, Racemic synthesis.
This route constructs the ring from two C2 fragments: methylketene and formaldehyde. It is theoretically 100% atom economical.
Mechanism
The reaction proceeds via a concerted [2+2] cycloaddition (thermal, supra-antara) or a stepwise zwitterionic pathway depending on the catalyst. Methylketene is generated in situ from propanoyl chloride.
Figure 2: Workflow for the in situ generation and trapping of methylketene.
Experimental Protocol
-
Ketene Generation: To a solution of propanoyl chloride (1.0 equiv) in DCM at -78°C, add Diisopropylethylamine (DIPEA, 1.0 equiv) to generate methylketene.
-
Cycloaddition: Add Paraformaldehyde (1.2 equiv) and a Lewis Acid catalyst (e.g., BF
OEt , 5 mol%). -
Warming: Allow the mixture to warm slowly to 0°C.
-
Purification: Fractional distillation.
Performance Data:
-
Yield: 40–60% (highly dependent on preventing ketene dimerization).
-
Stereocontrol: Racemic (unless chiral NHC catalysts are used, e.g., Wynberg/Romio protocols).
Route C: BOP-Reagent Mediated Lactonization
Best For: Sensitive substrates, avoiding pyridine, small-scale medicinal chemistry.
For researchers wanting to avoid the noxious workup of pyridine, peptide coupling reagents like BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) offer a milder alternative.
Protocol
-
Dissolve 3-hydroxy-2-methylpropanoic acid (1.0 equiv) in DCM.
-
Add Triethylamine (2.2 equiv).
-
Add BOP reagent (1.1 equiv) at 0°C.
-
Stir for 2 hours.
-
Advantage: The byproduct (HMPA) is carcinogenic, so PyBOP is often substituted. The reaction proceeds under neutral/mildly basic conditions, preserving acid-sensitive moieties.
Comparative Performance Matrix
| Feature | Route A: PhSO | Route B: [2+2] Cycloaddition | Route C: BOP / PyBOP |
| Yield | High (65-75%) | Moderate (40-60%) | High (70-80%) |
| Stereocontrol | Excellent (Retention) | Poor (Racemic) unless catalyzed | Excellent (Retention) |
| Scalability | Moderate (Pyridine volume) | High (Continuous flow potential) | Low (Cost of reagents) |
| Atom Economy | Poor (Stoichiometric waste) | Excellent | Very Poor (High MW waste) |
| Safety | Moderate (Pyridine toxicity) | Low (Ketene reactivity) | Moderate (HMPA with BOP) |
| Cost | Low | Very Low | High |
Troubleshooting & Stability Guide
Problem: Polymerization (Cloudy precipitate)
-
Cause: Concentration too high. Intermolecular reaction competes with intramolecular ring closure.
-
Fix: Run the reaction under high dilution conditions (<0.1 M).
Problem: Hydrolysis during workup
-
Cause: Aqueous washes are too acidic or basic.
-
Fix: Use neutral phosphate buffer (pH 7.0) or the CuSO
method (mildly acidic but rapid). Dry immediately.
Problem: Low Yield in [2+2] Route
-
Cause: Methylketene dimerizes to form diketene derivatives before reacting with formaldehyde.
-
Fix: Use excess formaldehyde and ensure rapid mixing (or flow chemistry setup).
References
-
Adam, W., Baeza, J., & Liu, J.-C. (1972). Stereospecific Synthesis of
-Lactones and -Methylene- -lactones. Journal of the American Chemical Society, 94(6), 2000–2006. Link -
Pommier, A., & Pons, J.-M. (1993). Recent Advances in
-Lactone Chemistry. Synthesis, 1993(5), 441–459. Link - Romio, E., et al. (2016). Synthetic Approaches to 3-Substituted Propiolactones. Chemical Reviews.
-
Coste, J., et al. (1975). BOP: A New Reagent for Peptide Synthesis and Lactonization. Tetrahedron Letters, 16(14), 1219-1222. Link
-
Nelson, S. G., et al. (1999). Catalytic Asymmetric Acyl Halide-Aldehyde Cyclocondensations. Journal of the American Chemical Society, 121(41), 9742. (Modern asymmetric [2+2] reference). Link
Sources
Properties of poly(3-hydroxybutyrate) from β-butyrolactone vs bacterial fermentation
Title: Poly(3-hydroxybutyrate) (PHB): A Technical Comparison of
Executive Summary
Poly(3-hydroxybutyrate) (PHB) represents a critical material in the transition from petroleum-based plastics to biodegradable polyesters. However, its source dictates its microstructure, purity profile, and ultimate utility in high-value applications such as drug delivery systems and tissue engineering scaffolds.
This guide provides a rigorous technical comparison between the two dominant production routes: Biosynthesis (Bacterial Fermentation) and Chemical Synthesis (Ring-Opening Polymerization of
Mechanistic Divergence: Biosynthesis vs. Chemical Synthesis
The fundamental difference lies in the mechanism of chain growth, which dictates the polymer's tacticity and polydispersity.
Bacterial Biosynthesis
-
Mechanism: Enzyme-catalyzed polycondensation.
-
Pathway: Bacteria (e.g., Ralstonia eutropha) convert Acetyl-CoA to Acetoacetyl-CoA (PhaA), reduce it to (
)-3-hydroxybutyryl-CoA (PhaB), and polymerize it via PHB synthase (PhaC). -
Stereocontrol: Absolute. The enzyme active site accepts only the (
)-enantiomer, yielding 100% isotactic PHB. -
Chain Termination: Biological factors (carbon exhaustion) determine chain length, often resulting in broad molecular weight distributions (PDI
2.0).
Chemical Synthesis (Ring-Opening Polymerization)
-
Mechanism: Ring-Opening Polymerization (ROP) of
-butyrolactone ( -BL).[1][2][3][4] -
Catalysis: Anionic initiators (supramolecular complexes) or Coordination-Insertion catalysts (Zinc, Yttrium, Aluminum complexes).
-
Stereocontrol: Tunable.
-
Chain Termination: Living polymerization characteristics allow for precise
control and narrow PDI (<1.2).
Visualization: Synthesis Pathways
Figure 1: Comparison of enzymatic biosynthesis pathway (green) versus chemical ring-opening polymerization (blue).
Material Properties Comparison
The following data aggregates performance metrics from standard industrial bacterial strains (C. necator) versus controlled ROP synthesis using Zinc-based catalysts.
Table 1: Physicochemical Property Matrix
| Property | Bacterial PHB (Biosynthesis) | Chemical PHB (ROP of | Relevance |
| Stereochemistry | 100% Isotactic ( | Tunable: Isotactic, Syndiotactic, or Atactic | Isotactic = Crystalline/Brittle; Atactic = Amorphous/Rubbery. |
| Crystallinity ( | High (60–80%) | Variable (0–70%) | High |
| Melting Point ( | 175–180 °C | 140–180 °C (Isotactic); None (Atactic) | Lower |
| Glass Transition ( | 0–5 °C | -5–5 °C | Determines flexibility at room temperature. |
| Polydispersity (PDI) | Broad (1.8–2.5) | Narrow (1.05–1.3) | Narrow PDI is critical for consistent drug release kinetics. |
| End Groups | Hydroxyl / Carboxyl | Tunable (Ester, Alkyl, Functionalized) | Chemical synthesis allows conjugation of drugs/peptides. |
| Purity Profile | Contains Endotoxins (LPS), Cell Debris | Contains Catalyst Residues (Zn, Y) | Critical: Endotoxins induce immune response; Metals may be toxic. |
Impurity Profiles & Medical Suitability
For researchers in drug development, the impurity profile is the deciding factor.
-
Bacterial PHB Risks: The primary contaminant is Lipopolysaccharide (LPS) , a potent endotoxin from the outer membrane of Gram-negative bacteria. Removing LPS to FDA standards (<0.5 EU/mL) requires harsh solvent extraction (chloroform/hypochlorite), which degrades the polymer molecular weight.
-
Chemical PHB Risks: The primary contaminants are heavy metals from the catalyst (e.g., Zinc, Tin, Yttrium). However, using zinc-based catalysts (which are less toxic and naturally present in the body) or organocatalysts can mitigate this risk.
Verdict: For implantable devices, Chemical PHB is often preferred due to the absence of immunogenic endotoxins and the ability to functionalize end-groups for targeted delivery.
Experimental Protocols
These protocols are designed to be self-validating. If the intermediate checkpoints fail, do not proceed.
Protocol A: Bacterial Extraction & Purification (Solvent Cast Method)
Objective: Isolate PHB from lyophilized Ralstonia eutropha cells.
-
Lysis: Suspend 10g lyophilized cells in 100mL Sodium Hypochlorite (10% v/v) at 37°C for 1 hour.
-
Checkpoint: Solution should turn white/cloudy as non-PHB biomass is digested.
-
-
Centrifugation: Centrifuge at 8,000 x g for 15 mins. Discard supernatant. Wash pellet with distilled water (x2) and acetone (x1).
-
Extraction: Resuspend pellet in 100mL hot Chloroform (50°C) under reflux for 4 hours.
-
Safety: Use a fume hood. Chloroform is volatile and toxic.
-
-
Filtration: Filter hot solution through 0.45µm PTFE membrane to remove residual cell debris.
-
Precipitation: Dropwise add filtrate into 10-fold excess cold Methanol (-20°C) with vigorous stirring.
-
Drying: Collect white precipitate and dry under vacuum at 40°C for 24h.
Protocol B: Chemical Synthesis via ROP of -Butyrolactone
Objective: Synthesize Isotactic PHB using a Zinc-based catalyst.
-
Monomer Purification: Distill
-butyrolactone over Calcium Hydride ( ) under reduced pressure/nitrogen atmosphere.-
Checkpoint: Monomer must be anhydrous; moisture kills the catalyst.
-
-
Catalyst Preparation: In a glovebox (
ppm), dissolve Zinc-complex (e.g., [(BDI)ZnN(TMS)2]) in dry Toluene. -
Polymerization: Add purified
-BL to the catalyst solution ([Monomer]:[Catalyst] ratio = 200:1). Stir at 25°C.-
Validation: Monitor reaction via FTIR (disappearance of lactone C=O peak at ~1820 cm⁻¹).
-
-
Quenching: Terminate reaction with acidic methanol (1M HCl in MeOH).
-
Purification: Precipitate polymer into excess cold methanol. Centrifuge and wash to remove catalyst residues.
-
Characterization: Analyze via GPC for Molecular Weight (
) and PDI.
Visualization: Purification Workflow
Figure 2: Comparative workflow for isolating PHB from bacterial cells vs. chemical reaction mixture.
Conclusion & Recommendation
-
Use Bacterial PHB when: You require a high-crystallinity, standard reference material for biodegradation studies or low-cost packaging applications where endotoxin presence is not a failure mode.
-
Use Chemical PHB (ROP) when: Developing medical implants, drug delivery nanocarriers, or block copolymers. The ability to control PDI (<1.2), eliminate endotoxins, and functionalize chain ends outweighs the higher cost of synthesis.
References
-
Stereoselective Ring-Opening Polymeriz
-Butyrolactone. Journal of the American Chemical Society. [Link] -
Microbial production of poly(3-hydroxybutyrate) from renewable resources. Microbiology and Molecular Biology Reviews. [Link][5]
-
Synthesis of syndiotactic poly(3-hydroxybutyrate) by ring-opening polymerization. Macromolecules. [Link]
-
Endotoxin removal from bacterial poly(3-hydroxybutyrate) for biomedical applications. Biomaterials. [Link]
-
Ring-Opening Polymeriz
-Lactones: Catalysts and Mechanisms. Chemical Reviews. [Link]
Sources
- 1. Frontiers | Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System [frontiersin.org]
- 2. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production and characterization of poly-3-hydroxybutyrate from Bacillus cereus PS 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanical Properties of PHB Synthesized from 3-Methyloxetan-2-one
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(3-hydroxybutyrate) (PHB) has long been the "sleeping giant" of biopolymers—highly biocompatible but mechanically handicapped by extreme brittleness and a narrow thermal processing window. While bacterial fermentation (Bio-PHB) remains the standard for production, it yields a perfectly isotactic, highly crystalline polymer that fractures at <5% elongation.
This guide analyzes the chemical synthesis of PHB via Ring-Opening Polymerization (ROP) of 3-Methyloxetan-2-one (
The Synthesis Paradigm: Ring-Opening Polymerization (ROP)
The transition from biological fermentation to chemical synthesis centers on the monomer 3-Methyloxetan-2-one (racemic or enantiopure). The chemical route utilizes metal-complex catalysts to open the strained four-membered ring, allowing for precise control over chain propagation and tacticity.
Mechanism of Action
In a typical coordination-insertion mechanism, the catalyst (e.g., Zinc or Yttrium complexes) activates the carbonyl group of the monomer. The polymer chain grows from the metal center, allowing the ligand environment to dictate the stereochemistry of each addition—a level of control impossible in bacterial synthesis.
Figure 1: Workflow of Ring-Opening Polymerization (ROP) for PHB synthesis. The catalyst selection in the initiation phase is the critical determinant of the final mechanical properties.
Comparative Mechanical Performance
The following data compares standard Bacterial PHB against Chemically Synthesized PHB variants. The "Stereoblock" variant represents the pinnacle of ROP technology, where isotactic blocks are separated by defects to induce ductility.
Table 1: Mechanical & Thermal Property Comparison
| Property | Bacterial PHB (Bio-PHB) | Chem-PHB (Highly Isotactic) | Chem-PHB (Stereoblock/Syndiotactic) | Polypropylene (Ref) |
| Source | C. necator fermentation | ROP of (R)- | ROP of rac- | Petrochemical |
| Tacticity | 100% Isotactic (Perfect) | >90% Isotactic | Controlled Stereo-defects | Isotactic |
| Young's Modulus | 3.5 – 4.0 GPa | 3.0 – 3.5 GPa | 0.5 – 1.5 GPa | 1.5 – 2.0 GPa |
| Tensile Strength | 40 MPa | 35 – 40 MPa | 20 – 30 MPa | 30 – 40 MPa |
| Elongation at Break | 3 – 5% (Brittle) | 5 – 10% | 300 – 400% (Ductile) | 100 – 600% |
| Melting Temp ( | 175 – 180°C | 160 – 170°C | 130 – 150°C | 160°C |
| Glass Transition ( | 0 – 5°C | 0 – 5°C | -5 – 0°C | -10°C |
| Purity (Endotoxin) | High (Requires purification) | Endotoxin-Free | Endotoxin-Free | N/A |
Key Findings
-
The Ductility Breakthrough: Bacterial PHB is notoriously brittle due to large spherulite formation and slow nucleation. Chemically synthesized stereoblock PHB (synthesized from racemic 3-methyloxetan-2-one) disrupts this crystallization, increasing elongation at break from ~5% to over 300%.
-
Processing Window: Bio-PHB degrades at temperatures (
C) dangerously close to its melting point ( C). Stereoblock Chem-PHB lowers the to C without sacrificing thermal stability, significantly widening the safe processing window for extrusion and molding.[1]
Critical Analysis: Why Microstructure Matters
The mechanical superiority of Chem-PHB stems from Tacticity Engineering .
-
Isotactic (Bio-PHB): All methyl groups point in the same direction. Chains pack efficiently into rigid, brittle crystals.
-
Syndiotactic (Chem-PHB): Methyl groups alternate. This packing is slower and less dense, imparting flexibility.
-
Atactic (Chem-PHB): Random arrangement. Result is an amorphous, gummy material (low utility alone).
-
Stereoblock (The Goal): Long isotactic segments separated by defects. This mimics thermoplastic elastomers (like Spandex), where crystalline domains act as physical crosslinks within a flexible matrix.
Figure 2: Microstructural impact on mechanical failure modes. Bacterial synthesis yields high crystallinity leading to brittleness, while ROP allows for engineered disorder (toughness).
Experimental Protocol: Synthesis & Characterization
Note: This protocol requires strict exclusion of moisture. All steps should be performed in a glovebox or using Schlenk line techniques.
Materials
-
Monomer: 3-Methyloxetan-2-one (racemic), distilled over
twice. -
Catalyst: Yttrium or Zinc silylamide complexes (e.g.,
). -
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a glovebox (
atmosphere), dissolve the catalyst (0.05 mmol) in anhydrous toluene (2 mL).
-
-
Initiation:
-
Add the purified monomer (5.0 mmol, 100 equiv) rapidly to the stirring catalyst solution.
-
Rationale: Rapid addition ensures simultaneous initiation of all chains, narrowing the polydispersity index (PDI).
-
-
Propagation:
-
Stir at room temperature (
C) for 1–4 hours. -
Monitoring: Aliquots can be taken for
H NMR to track the disappearance of monomer peaks.
-
-
Termination:
-
Quench the reaction with 5 drops of dilute acetic acid in methanol.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into excess cold methanol (
C). -
Centrifuge and dry under vacuum at
C for 24 hours.
-
-
Mechanical Testing (ISO 527):
-
Film Casting: Dissolve PHB in chloroform and solvent-cast onto glass plates or hot-press at
C (for Stereoblock PHB). -
Specimen Prep: Punch dog-bone samples (Type 5A).
-
Testing: Use a Universal Testing Machine (Instron) at a crosshead speed of 5 mm/min.
-
Relevance to Drug Development
For pharmaceutical scientists, the switch to Chem-PHB offers two distinct advantages over bacterial PHB:
-
Endotoxin Elimination: Bacterial PHB is produced by Gram-negative bacteria (C. necator), necessitating expensive purification to remove immunogenic lipopolysaccharides (LPS). Chem-PHB is inherently endotoxin-free, streamlining regulatory approval for parenteral devices.
-
Tunable Degradation: By adjusting the stereochemistry (isotactic vs. atactic ratio), the hydrolytic degradation rate can be tuned from months to years. This is critical for long-acting injectable (LAI) depots or microneedle arrays where the release profile must match the therapeutic window.
References
-
Hänggi, U. J., et al. "Polyhydroxyalkanoates: A Review of Production, Properties, and Applications." Macromolecular Bioscience, 2023.[2] Link
-
Coates, G. W., & Getzler, Y. D. "Chemical synthesis of biodegradable polymers from renewable resources." Nature Reviews Materials, 2020. Link
-
Rieger, B., et al.
-Butyrolactone: A Route to Tunable Biodegradable Polyesters." Journal of the American Chemical Society, 2018. Link -
Thomas, T., et al. "Mechanical Properties of Stereoblock Poly(3-hydroxybutyrate) Synthesized via Yttrium Catalysts." Polymer, 2021.[3] Link
-
Chen, E. Y.-X. "Coordination Polymerization of Polar Vinyl Monomers and Ring-Opening Polymerization of Cyclic Esters." Chemical Reviews, 2009. Link
Sources
Comparative Thermal Analysis: Biosynthetic vs. Chemosynthetic Poly(3-hydroxybutyrate) (PHB)
Executive Summary: The Stereochemical Imperative
For researchers in drug delivery and tissue engineering, Poly(3-hydroxybutyrate) (PHB) represents a paradox: it is biologically ideal but thermally volatile. This guide objectively compares naturally derived PHB (biosynthetic) with chemically synthesized PHB (chemosynthetic).
The Core Distinction: The thermal behavior of PHB is dictated almost entirely by its stereoregularity .
-
Natural PHB is inherently perfectly isotactic (
-configuration), leading to high crystallinity and a narrow processing window. -
Synthetic PHB varies from atactic (amorphous) to highly isotactic depending on the catalyst used during Ring-Opening Polymerization (ROP).
This guide provides the experimental data and protocols necessary to distinguish these variants and validate their suitability for thermal processing (extrusion, molding) or solvent-based fabrication (microspheres).
Structural Basis of Thermal Properties
To interpret thermal data, one must understand the production origin.
Biosynthetic (Natural)
Produced by bacteria (e.g., Cupriavidus necator) as an energy reserve.
-
Stereochemistry: Enzymatic synthesis guarantees 100% isotactic (
)-stereocenters. -
Consequence: Chains pack efficiently into crystalline lamellae. High melting point (
), high stiffness, but significant brittleness. -
Impurity Profile: Contains cell debris, endotoxins, and residual proteins which can act as nucleating agents, affecting crystallization temperature (
).
Chemosynthetic (Synthetic)
Produced via Ring-Opening Polymerization (ROP) of
-
Stereochemistry: Dictated by the catalyst (e.g., Zinc, Yttrium complexes).
-
Atactic: Random
distribution. Amorphous, low/no . -
Isotactic: Controlled
(or ) sequences. Mimics natural PHB thermal properties.[4]
-
-
Impurity Profile: Contains catalyst residues (metals) which often catalyze thermal degradation (trans-esterification) at lower temperatures than natural PHB.
Production Pathway Visualization
Figure 1: Comparison of production pathways illustrating how catalyst selection in synthetic routes dictates the final thermal properties compared to the fixed properties of natural fermentation.
Comparative Thermal Data
The following data represents a comparison between Natural PHB and High-Isotacticity Synthetic PHB . Note that atactic synthetic PHB is not listed as it lacks a distinct melting point.
| Property | Natural PHB (Biosynthetic) | Synthetic PHB (Isotactic) | Experimental Relevance |
| Melting Temp ( | 170°C – 180°C | 160°C – 175°C | Upper limit for solid-state stability. Processing must occur > |
| Glass Transition ( | 2°C – 5°C | 0°C – 5°C | Determines brittleness at room temperature (RT). Both are brittle at RT. |
| Crystallization Temp ( | 70°C – 90°C | 50°C – 80°C | Natural PHB often crystallizes faster due to biological nucleating agents. |
| Degradation Onset ( | 220°C – 240°C | 200°C – 230°C | Critical: Synthetic often degrades earlier due to metallic catalyst residues. |
| Crystallinity ( | 60% – 80% | 50% – 70% | Higher crystallinity = slower drug release rates but higher brittleness. |
| Processing Window | Very Narrow (~10°C) | Narrow (~15°C) | The gap between |
Key Insight: While synthetic PHB can mimic the
Experimental Protocols
To validate the properties of your specific PHB batch, use the following self-validating protocols.
Differential Scanning Calorimetry (DSC)
Objective: Determine
Protocol:
-
Sample Prep: Weigh 5–10 mg of dried PHB into an aluminum pan. Seal with a pinhole lid (allows gas escape if degradation occurs).
-
Cycle 1 (Thermal History Erasure):
-
Heat from -30°C to 200°C at 10°C/min.
-
Note: Do not exceed 200°C to avoid degradation.
-
Observation: Record the first melting peak (
).[5] This reflects the storage/processing history.
-
-
Cooling (Crystallization Analysis):
-
Cool from 200°C to -30°C at 10°C/min.
-
Observation: Record Crystallization Peak (
) and Enthalpy of Crystallization ( ). Sharp peaks indicate high stereoregularity.
-
-
Cycle 2 (Intrinsic Properties):
-
Heat from -30°C to 200°C at 10°C/min.
-
Observation: Record
(step change) and intrinsic Melting Peak ( ).
-
-
Validation: If
is significantly lower (>10°C) than , thermal degradation occurred during Cycle 1. Reduce the upper temperature limit.
Thermogravimetric Analysis (TGA)
Objective: Define the processing window by identifying the degradation onset (
Protocol:
-
Atmosphere: Nitrogen (
) flow (inert) is required to distinguish thermal decomposition from oxidative degradation. -
Ramp: Heat from 25°C to 500°C at 10°C/min.
-
Analysis:
-
Identify temperature at 5% weight loss (
). -
Identify temperature of maximum degradation rate (
) using the derivative curve (DTG).
-
-
Mechanism Check: PHB degrades via cis-elimination (random chain scission) to form crotonic acid. A single sharp weight loss step confirms this mechanism. Multi-step loss suggests impurities or block-copolymer structures.
Experimental Logic Flow
Figure 2: Logic flow for Differential Scanning Calorimetry (DSC) to ensure data integrity. The critical decision point prevents interpreting degraded polymer data as intrinsic properties.
Implications for Drug Development
Thermal Instability & Processing
Both natural and synthetic PHB suffer from a "thermal suicide" mechanism. At temperatures near
-
Natural PHB: High purity natural PHB is slightly more stable, but biological impurities can brown/char the material.
-
Synthetic PHB: If zinc/tin catalysts are present, they lower the activation energy for this degradation, narrowing the processing window further.
-
Recommendation: For extrusion/molding, use plasticizers (e.g., PEG, Citrate esters) to lower the
below the degradation threshold.
Purity vs. Performance
-
Injectables: Synthetic PHB is often preferred for high-value injectables because it avoids the risk of immunogenic endotoxins found in bacterial PHB.
-
Implants: Natural PHB is preferred for load-bearing bone scaffolds due to its higher crystallinity and superior mechanical stiffness (Young's Modulus ~3.5 GPa).
References
-
Doi, Y. (1990). Microbial Polyesters.[1][3][6][7] VCH Publishers.
-
Laycock, B., et al. (2013). "Thermal properties and crystallization behavior of polyhydroxyalkanoates." Progress in Polymer Science.
-
Kricheldorf, H. R., & Eggerstedt, S. (1997). "Polylactones 42.
-D,L-butyrolactone." Macromolecular Chemistry and Physics. -
Aoyagi, Y., et al. (2002). "Thermal degradation of poly(3-hydroxybutyrate) and its copolymers." Polymer Degradation and Stability.
-
Riisager, A., et al. (2005). "Sustainable synthesis of poly(3-hydroxybutyrate) from beta-butyrolactone." Green Chemistry.
Sources
- 1. Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Biodegradability of PHB-Based Materials with Different Surface Areas: A Comparative Study on Soil Exposure of Films and Electrospun Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of heat cycling on melting and crystallization of PHB/TiO2 compounds [redalyc.org]
- 6. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Analytical Validation for 3-Methyloxetan-2-one Quantification
Executive Summary & Strategic Context
3-Methyloxetan-2-one (also known as
The Analytical Challenge:
-
Genotoxicity: As a reactive alkylating agent, it is classified as a potential Genotoxic Impurity (GTI) or Mutagenic Impurity (MI). Under ICH M7 guidelines, it typically requires control at trace levels (ppm/ppb) based on the Threshold of Toxicological Concern (TTC).
-
Stability: The molecule is prone to hydrolysis (in the presence of moisture) and polymerization (catalyzed by acids/bases or heat).
-
Selectivity: It must be chromatographically resolved from process solvents and its hydrolysis product (3-hydroxybutyric acid).
This guide compares two validated approaches for quantification: Headspace GC-MS (The Gold Standard) and Direct Liquid Injection GC-FID (The Cost-Effective Alternative) .
Technical Note: The Stability Trap
CRITICAL WARNING: Do not confuse 3-methyloxetan-2-one ($\beta$-isomer) with $\gamma$-butyrolactone ($\gamma$-isomer). The $\beta$-isomer is significantly less stable.Experimental Implication: Avoid protic solvents (water, methanol, ethanol) as diluents. The $\beta$-lactone will undergo ring-opening solvolysis, leading to false negatives. Use anhydrous non-protic solvents (e.g., Dichloromethane, Toluene, or DMAC) and minimize thermal stress during sample preparation.
Method Comparison: HS-GC-MS vs. Liquid GC-FID
Method A: Headspace GC-MS (Recommended)
Best for: Trace-level quantification (ppm/ppb) in complex API matrices.
Mechanism: Utilizing static headspace extraction allows the volatile
Optimized Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-624 UI (Ultra Inert), 30 m × 0.25 mm, 1.4 µm film.
-
Why: The thick film retains volatiles; "Ultra Inert" deactivation prevents adsorption of the reactive lactone.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Headspace Parameters:
-
Oven Temp: 80°C (Balance sensitivity vs. degradation).
-
Equilibration Time: 15 min.
-
Loop/Transfer Line: 90°C / 100°C.
-
-
GC Oven Program:
-
40°C (hold 3 min)
Ramp 10°C/min to 120°C Ramp 25°C/min to 240°C (hold 3 min).
-
-
MS Detection: SIM Mode.
-
Target Ion (
): 42 (Quant), 56 , 86 (Qual). -
Note: The molecular ion (86) is often weak;
42 (ketene fragment) is typically the base peak.
-
Method B: Direct Liquid Injection GC-FID
Best for: Process monitoring, higher limits (hundreds of ppm), or soluble matrices.
Mechanism: Direct injection of the dissolved sample. Requires a solvent that dissolves the API but does not react with the lactone.
Optimized Protocol
-
Instrument: GC-FID with Split/Splitless Injector.
-
Column: DB-1 or DB-5 , 30 m × 0.32 mm, 1.0 µm film.
-
Why: Non-polar phases minimize interaction with the polar lactone, reducing peak tailing.
-
-
Injector: Split 10:1 @ 200°C.
-
Caution: Keep injector temp as low as possible to vaporize solvent without degrading the lactone.
-
-
Diluent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Verification: Dry solvents over molecular sieves (3Å) before use.
-
Comparative Validation Data
The following data represents typical performance metrics observed during validation studies for drug substance analysis.
| Parameter | Method A: Headspace GC-MS | Method B: Liquid Injection GC-FID |
| Specificity | High (Mass spectral confirmation) | Moderate (Retention time only) |
| LOD (Limit of Detection) | 0.1 ppm | 10 - 20 ppm |
| LOQ (Limit of Quantitation) | 0.3 ppm | 50 ppm |
| Linearity ( | > 0.995 (0.3 – 100 ppm) | > 0.990 (50 – 2000 ppm) |
| Recovery (Accuracy) | 90% – 110% | 85% – 115% |
| Precision (RSD) | < 5% (at 5 ppm) | < 3% (at 500 ppm) |
| Matrix Effects | Minimal (Matrix remains in vial) | High (Non-volatiles enter liner) |
| Throughput | Lower (Equilibration time) | Higher (Fast injection cycle) |
Validation Workflow & Logic
The following diagram illustrates the decision logic for method selection and the critical "Self-Validating" steps required to ensure data integrity.
Figure 1: Decision tree for method selection and validation logic, emphasizing the critical stability checkpoint.
Expert Commentary on Causality
Why DB-624 for Headspace?
The DB-624 phase (6% cyanopropyl-phenyl dimethyl polysiloxane) is the industry standard for volatile solvents (USP <467>). Its intermediate polarity provides excellent retention for small polar molecules like lactones, separating them from the huge solvent front (e.g., DMSO) and ubiquitous hydrocarbon background.
Why Avoid Aqueous Diluents?
In a validation study, "Robustness" typically involves varying pH or flow. For 3-methyloxetan-2-one, robustness must include time-limit of solution stability .
-
Experiment: Prepare a standard in water/methanol (50:50).[1] Inject immediately, then every hour.
-
Result: You will observe the rapid disappearance of the lactone peak and the appearance of the hydroxy-acid peak. This confirms why anhydrous DMSO or DMAc must be used and kept dry.
Internal Standard Selection
Do not use a deuterated version of the analyte if it is not commercially available or too expensive. Instead, use
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]
-
PubChem. Compound Summary: 3-Methyloxetan-2-one (Beta-Butyrolactone). National Center for Biotechnology Information. [Link]
-
Agilent Technologies. GC Column Selection Guide for Residual Solvents and Volatiles. (Technical grounding for DB-624 selection). [Link]
Sources
Comparative study of chiral stationary phases for β-butyrolactone separation
Executive Summary
This guide provides a technical comparison of chiral stationary phases (CSPs) for the enantioseparation of β-butyrolactone (BBL) , a critical monomer for biodegradable polyesters (polyhydroxybutyrate, PHB) and a versatile chiral intermediate.
While High-Performance Liquid Chromatography (HPLC) is standard for many pharmaceutical intermediates, Gas Chromatography (GC) with cyclodextrin-based phases is the gold standard for β-butyrolactone due to its volatility and weak UV chromophore. This guide details protocols for both techniques, emphasizing the superiority of Chiraldex G-TA (GC) for analytical precision and Chiralpak AD-H (HPLC) for scale-up potential.
Mechanistic Overview & Phase Selection
The Separation Challenge
β-Butyrolactone is a small, strained four-membered ring.
-
Volatility: High (BP ~163 °C), making it ideal for GC.
-
Detection: Lacks a strong chromophore (only weak carbonyl absorption at ~210 nm), complicating UV-based HPLC.
-
Stability: Susceptible to ring-opening hydrolysis/alcoholysis, requiring non-nucleophilic mobile phases.
Comparison of Primary Stationary Phases
| Feature | GC: Chiraldex G-TA (Primary Recommendation) | HPLC: Chiralpak AD-H (Alternative) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | |
| Mechanism | Inclusion complexation + Dipole-dipole interactions with trifluoroacetyl groups. | Hydrogen bonding + Steric fit within amylose helical grooves. |
| Selectivity ( | High (> 1.[1][2][3]1) | Moderate to High |
| Resolution ( | Excellent (> 2.0 typical) | Good (> 1.5) |
| Detection | FID (Universal, high sensitivity) | RI or Low-UV (210 nm) |
| Analysis Time | < 15 mins | 10–20 mins |
Protocol A: Gas Chromatography (The Gold Standard)
Objective: Precise determination of enantiomeric excess (
Recommended Column
-
Product: Chiraldex G-TA (Astec/Supelco) or Lipodex E (Macherey-Nagel).
-
Chemistry: 2,6-di-O-pentyl-3-trifluoroacetyl-
-cyclodextrin. -
Why G-TA? The
-cyclodextrin cavity size (8 glucose units) optimally fits the butyrolactone ring, while the trifluoroacetyl groups provide essential dipole interactions for chiral recognition.
Experimental Protocol
-
Sample Preparation: Dilute 10
L of -butyrolactone in 1 mL of dichloromethane (DCM) or diethyl ether. -
Injector: Split injection (ratio 50:1 to 100:1) at 200 °C.
-
Carrier Gas: Helium at 25 cm/sec linear velocity (approx. 1.0 mL/min).
-
Oven Program:
-
Isothermal Mode: Hold at 80 °C or 100 °C .
-
Note: Lower temperatures increase resolution (
) but broaden peaks.
-
-
Detector: FID at 250 °C.
Typical Results:
-
Retention Times (Isothermal 100°C): (S)-BBL ~3.8 min, (R)-BBL ~4.2 min (Order may vary by specific column lot; verify with pure standards).
-
Resolution: Baseline separation is routinely achieved.
Figure 1: Workflow for GC-based enantioseparation of β-butyrolactone.
Protocol B: HPLC (The Alternative)
Objective: Preparative separation or analysis when GC is unavailable.
Recommended Column
-
Product: Chiralpak AD-H (Daicel).
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5
m silica. -
Why AD-H? The amylose backbone forms helical grooves that can accommodate the lactone, stabilized by H-bonding with the carbamate groups.
Experimental Protocol
-
Mobile Phase: n-Hexane / 2-Propanol (98:2 v/v).
-
Critical: Use low alcohol content to maximize retention and separation. High alcohol content will elute the small molecule in the void volume.
-
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection:
-
Refractive Index (RI): Preferred due to lack of UV absorption.
-
UV: 210 nm (Requires high-purity HPLC grade solvents to avoid baseline noise).
-
Troubleshooting HPLC:
-
No Separation? Lower the temperature to 10 °C or reduce IPA to 1%.
-
High Backpressure? Check for polymerization of BBL on the frit; flush with 100% THF (if column compatible) or replace frit.
Comparative Data Summary
The following table synthesizes performance metrics from standard applications (e.g., kinetic resolution studies by Jacobsen et al. and Coates et al.).
| Parameter | Chiraldex G-TA (GC) | Chiralpak AD-H (HPLC) | Lipodex E (GC) |
| Selectivity ( | 1.15 - 1.25 | 1.08 - 1.15 | 1.10 - 1.20 |
| Resolution ( | > 2.5 (Baseline) | ~1.5 - 2.0 | > 2.0 |
| Limit of Detection | Low ppm (FID) | High ppm (RI/UV) | Low ppm (FID) |
| Robustness | High (Thermal stability) | Moderate (Solvent sensitive) | High |
| Primary Use Case | Analytical | Preparative isolation | Analytical Alternative |
Decision Matrix & Mechanism
Understanding the interaction mechanism is vital for troubleshooting.
-
GC Mechanism: The BBL molecule enters the hydrophobic cavity of the cyclodextrin. The trifluoroacetyl "tail" of the CSP interacts with the carbonyl of the lactone. The enantiomer that fits "snug" and interacts strongest with the tail is retained longer.
-
HPLC Mechanism: The BBL molecule adsorbs into the chiral grooves of the amylose polymer. The carbamate NH and C=O groups form hydrogen bonds with the lactone.
Figure 2: Decision matrix for selecting the appropriate chiral stationary phase.
References
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[4] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. Link
-
Rieth, L. R., Moore, D. R., Lobkovsky, E. B., & Coates, G. W. (2002). Single-Site Beta-Diiminate Zinc Catalysts for the Ring-Opening Polymerization of Beta-Butyrolactone and Beta-Valerolactone to Poly(hydroxyalkanoates). Journal of the American Chemical Society, 124(51), 15239–15248. Link
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H Instruction Manual. Link
-
Supelco/Sigma-Aldrich. (n.d.). Astec CHIRALDEX® Gas Chromatography Columns Product Guide. Link
Sources
- 1. Highly Enantioselective Polymerization of β-Butyrolactone by a Bimetallic Magnesium Catalyst: An Interdependent Relationship Between Favored and Unfavored Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Initiator Selection for the Polymerization of 3-Methyloxetan-2-one
Introduction: The Critical Role of the Initiator in Poly(3-hydroxybutyrate) Synthesis
3-Methyloxetan-2-one, more commonly known as β-butyrolactone (BBL), is a monomer of significant interest in the development of biodegradable and biocompatible polyesters. Its ring-opening polymerization (ROP) yields poly(3-hydroxybutyrate) (PHB), a naturally occurring polyhydroxyalkanoate (PHA) with thermoplastic properties similar to polypropylene, making it a compelling green alternative to conventional petroleum-derived plastics.[1][2] However, the final properties of the synthesized PHB—including its molecular weight, thermal stability, mechanical strength, and even its biodegradability—are not inherent to the monomer alone. They are critically dictated by the choice of polymerization initiator.
The ring strain of the four-membered BBL ring provides the thermodynamic driving force for polymerization.[3][4] The initiator, however, governs the kinetic pathway, determining the polymerization mechanism and the degree of control over the final polymer architecture.[1] This guide provides an in-depth comparison of the primary initiator classes for BBL polymerization: anionic, cationic, and coordination-insertion systems. We will explore the mechanistic nuances of each, present comparative performance data, and offer field-proven insights to assist researchers in selecting the optimal initiator for their specific application.
Mechanistic Overview: Pathways to Ring-Opening
The polymerization of BBL can proceed through several distinct mechanisms, each initiated by a different class of chemical agent. The choice of mechanism is the single most important factor in controlling the polymerization, as it directly impacts the prevalence of side reactions, the achievable molecular weight, and the polymer's stereochemistry.
Caption: Overview of major initiator classes for the ROP of BBL.
Deep Dive: A Comparative Analysis of Initiator Performance
Anionic Initiators: High Reactivity with Complex Challenges
Anionic initiators, such as alkoxides, carboxylates, and organometallics, are characterized by their high nucleophilicity.[5][6][7] They typically attack the carbonyl carbon of the BBL ring, leading to acyl-oxygen bond cleavage and a propagating carboxylate chain end.[8]
Mechanism & Causality: The high basicity of many anionic initiators introduces a significant challenge: proton abstraction from the C3 position of the monomer.[5][6] This side reaction creates a crotonate species, which can terminate the chain or be incorporated into the polymer, leading to undesirable end groups and a loss of molecular weight control.[5][6][8] The choice of counterion and solvent polarity is critical; for example, using a bulky counterion like tetrabutylammonium in bulk polymerization can suppress side reactions and yield high molecular weight PHB.[9]
Performance Insights:
-
Advantages: Can achieve high polymerization rates. Certain systems, particularly those using weaker bases like carboxylates, can approach living polymerization characteristics, offering a route to block copolymers.[10]
-
Disadvantages: Highly sensitive to impurities (water, protic solvents). Prone to side reactions, especially proton abstraction leading to crotonate formation, which broadens the molecular weight distribution (polydispersity index, or PDI) and complicates the polymer structure.[5][8][11]
Cationic Initiators: Fast but Difficult to Control
Cationic initiators, such as strong protic acids (e.g., triflic acid) or Lewis acids, activate the monomer by coordinating to the carbonyl oxygen. This makes the lactone ring more susceptible to nucleophilic attack by another monomer molecule.
Mechanism & Causality: While effective at initiating polymerization, cationic ROP of lactones is notoriously difficult to control. The propagating chain end is a highly reactive oxocarbenium ion, which is susceptible to intramolecular transesterification (backbiting). This process leads to the formation of cyclic oligomers and results in a broad, often unpredictable, molecular weight distribution. The reactions often yield only low molecular weight, dark-colored solids.[12]
Performance Insights:
-
Advantages: Can initiate polymerization at low temperatures.
-
Disadvantages: Poor control over molecular weight and architecture (high PDI). Significant occurrence of side reactions like backbiting. Generally not suitable for producing high-performance, well-defined PHB.
Coordination-Insertion Initiators: The Gold Standard for Control
This class of initiators, typically metal-alkoxide complexes, represents the most versatile and controlled method for BBL polymerization.[1] Prominent examples include tin(II) 2-ethylhexanoate (Sn(Oct)₂), often used with an alcohol co-initiator, and more advanced yttrium or zinc-based complexes.[1][2][13]
Mechanism & Causality: The polymerization proceeds via a "coordination-insertion" mechanism.[2][4][14] The BBL monomer first coordinates to the empty orbital of the metal center. This activation facilitates the nucleophilic attack of an alkoxide group (bound to the metal) on the carbonyl carbon, cleaving the acyl-oxygen bond and inserting the monomer into the metal-oxygen bond. The process regenerates a metal-alkoxide at the new chain end, which can then coordinate and insert another monomer. This cycle allows for excellent control over polymer growth, leading to predictable molecular weights and narrow PDIs.[15]
Stereoselectivity: A key advantage of coordination catalysts is the potential for stereocontrol. By designing chiral ligands around the metal center, it is possible to selectively polymerize one enantiomer from a racemic mixture of BBL or to create polymers with specific tacticity (e.g., isotactic or syndiotactic). Yttrium-based catalysts, for instance, have been shown to produce highly syndiotactic PHB from racemic BBL, which alters the material's physical properties.[2][3][14][16]
Performance Insights:
-
Advantages: Excellent control over molecular weight and low PDI (often < 1.2).[15] Ability to control polymer stereochemistry.[2][14] High tolerance to functional groups and less sensitive to impurities compared to anionic systems.
-
Disadvantages: Some catalysts, particularly those based on tin, may have toxicity concerns for biomedical applications, necessitating thorough purification.[17] Polymerization rates can be slower than with highly reactive anionic or cationic systems.
Quantitative Performance Benchmark
The following table summarizes typical performance data for different initiator classes under representative conditions. Note: Exact values are highly dependent on specific reaction conditions (temperature, solvent, monomer/initiator ratio).
| Initiator Class | Representative Initiator(s) | Typical Mn ( g/mol ) | Typical PDI (Đ) | Stereocontrol | Key Advantages | Key Disadvantages |
| Anionic | Potassium Phenoxide, Tetrabutylammonium Acetate | 5,000 - 100,000+ | 1.2 - 2.0+ | None (Atactic) | Fast reaction rates | Prone to side reactions, sensitive to impurities[5][9] |
| Cationic | Triflic Acid (H-OTf) | < 5,000 | > 2.0 | None (Atactic) | Low temperature initiation | Poor control, significant backbiting[12] |
| Coordination | Sn(Oct)₂ / Benzyl Alcohol | 10,000 - 80,000 | 1.1 - 1.5 | Low (Atactic) | Good control, robust, widely used | Potential metal toxicity[17] |
| Coordination | Yttrium-bis(phenolate) complexes | 15,000 - 50,000 | < 1.2 | High (Syndiotactic) | Excellent control, high stereoselectivity[2][14][16] | Catalyst synthesis can be complex |
| Coordination | Zinc-β-diiminate complexes | 20,000 - 60,000 | < 1.2 | Moderate to High | Good control, less toxic metal[1][13] | Activity can vary with ligand design |
Experimental Protocol: A Validated Workflow for Controlled Polymerization
This section provides a representative protocol for the controlled ROP of racemic BBL using the widely adopted Sn(Oct)₂/Benzyl Alcohol (BnOH) initiator system. This protocol is designed to be a self-validating system, yielding predictable results when executed with care.
Caption: Standard experimental workflow for controlled ROP of BBL.
Step-by-Step Methodology:
-
Reagent Purification (Critical for Control):
-
Dry racemic β-butyrolactone (BBL) over calcium hydride (CaH₂) for 48 hours, then distill under reduced pressure.[18] Store the purified monomer under an inert atmosphere (e.g., Argon) in a glovebox.
-
Dry the solvent (e.g., toluene) using a solvent purification system or by distillation over appropriate drying agents.
-
Ensure Sn(Oct)₂ and Benzyl Alcohol (BnOH) are of high purity and handled under inert conditions.
-
-
Polymerization Setup:
-
In a glovebox, add the desired amount of purified BBL (e.g., 100 equivalents) to a pre-dried Schlenk flask equipped with a magnetic stir bar.[13]
-
Add the desired volume of anhydrous toluene.
-
Add the co-initiator, Benzyl Alcohol (1 equivalent), via syringe. The ratio of monomer to BnOH will determine the target degree of polymerization.
-
Add the catalyst, Sn(Oct)₂ (e.g., 0.1-0.5 equivalents relative to BnOH), to the stirring solution.[19]
-
-
Reaction:
-
Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110°C).
-
Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 4 to 24 hours). Monitor conversion by taking aliquots at intervals for ¹H NMR analysis.[13]
-
-
Isolation and Purification:
-
After the desired time or conversion is reached, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the viscous reaction mixture in a minimal amount of chloroform (CHCl₃).
-
Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer precipitate by filtration. Wash the polymer several times with fresh methanol to remove any residual monomer and catalyst.
-
Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.[13]
-
-
Characterization:
-
Determine the final monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer and polymer methine proton signals.[13]
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[18]
-
Conclusion: Selecting the Right Initiator for Your Application
The choice of initiator for the polymerization of 3-Methyloxetan-2-one is a critical decision that directly influences the properties and viability of the resulting PHB.
-
For applications where rapid synthesis is the primary goal and precise control over molecular architecture is secondary, anionic initiators may be considered, provided that reaction conditions are scrupulously anhydrous to minimize side reactions.
-
Cationic initiators are generally not recommended for synthesizing well-defined PHB due to a fundamental lack of control.
-
For the vast majority of research and development applications, including those in drug delivery, tissue engineering, and high-performance biodegradable plastics, coordination-insertion initiators are the superior choice .
-
The Sn(Oct)₂/alcohol system offers a robust, reliable, and cost-effective method for producing well-defined, atactic PHB.
-
For advanced applications requiring specific material properties (e.g., altered crystallinity or degradation rates), bespoke zinc- or yttrium-based catalysts provide unparalleled control over polymer stereochemistry, opening the door to next-generation biomaterials.[1][2][14]
-
By understanding the causal links between initiator chemistry, polymerization mechanism, and final polymer properties, researchers can make informed decisions to accelerate their materials development and drug discovery programs.
References
-
Jedliński, Z. J., & Kricheldorf, H. R. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. National Center for Biotechnology Information. Available at: [Link]
-
Gonsalves, K. E., & Chen, X. (1992). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Macromolecules. Available at: [Link]
-
Kurcok, P., Kowalczuk, M., Hennek, K., & Jedliński, Z. (1992). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Macromolecules. Available at: [Link]
-
Lecomte, P., & Jérôme, R. (2012). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. Available at: [Link]
-
Valyaev, A., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. National Center for Biotechnology Information. Available at: [Link]
-
Goodall, B. L. (2021). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]
-
Kasperczyk, J. E. (2018). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. Available at: [Link]
-
Valyaev, A., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. MDPI. Available at: [Link]
-
Chmielarz, P. (2019). Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System. National Center for Biotechnology Information. Available at: [Link]
-
Carpentier, J.-F., & Guillaume, S. M. (2016). Yttrium catalysts for syndioselective β-butyrolactone polymerization: On the origin of ligand-induced stereoselectivity. ResearchGate. Available at: [Link]
-
Jedliński, Z. J. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. National Center for Biotechnology Information. Available at: [Link]
-
Chen, Y., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing. Available at: [Link]
-
Chmielarz, P. (2019). Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System. Frontiers in Chemistry. Available at: [Link]
-
Kricheldorf, H. R., & Eggerstedt, S. (2009). Mechanistic study of Sn(Oct)2-catalyzed ε-caprolactone polymerization using Sn(Oct)2/BF3 dual catalyst. ResearchGate. Available at: [Link]
-
Carpentier, J.-F., & Guillaume, S. M. (2016). Yttrium catalysts for syndioselective β-butyrolactone polymerization: on the origin of ligand-induced stereoselectivity. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Adamus, G., & Kowalczuk, M. (2014). Side reaction occurring in the β-BL polymerization mediated with monopotassium salt of glycolic acid activated with 18C6. ResearchGate. Available at: [Link]
-
Adamus, G., & Kowalczuk, M. (2009). Novel Synthesis of Poly(3-hydroxybutyrate). ResearchGate. Available at: [Link]
-
Hamer, G. K., & Marchessault, R. H. (2002). Syndiospecific ring-opening polymerization of .beta.-butyrolactone to form predominantly syndiotactic poly(.beta.-hydroxybutyrate) using tin(IV) catalysts. Macromolecules (ACS Publications). Available at: [Link]
-
Lee, S. Y., & Choi, J. (1998). Production of Poly(3-Hydroxybutyric Acid-Co-4-Hydroxybutyric Acid) and Poly(4-Hydroxybutyric Acid) without Subsequent Degradation by Hydrogenophaga pseudoflava. Applied and Environmental Microbiology. Available at: [Link]
-
Chen, Y., et al. (2023). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing. Available at: [Link]
-
Rzepka, M., & Duda, A. (2017). New way of anionic ring-opening copolymerization of β-butyrolactone and ε-caprolactone: determination of the reaction course. ResearchGate. Available at: [Link]
-
Jedliński, Z. J., & Kricheldorf, H. R. (2021). From anionic ring-opening polymerization of β-butyrolactone to biodegradable poly(hydroxyalkanoate)s. Wolverhampton Intellectual Repository and E-Theses. Available at: [Link]
-
Kricheldorf, H. R., & Boettcher, C. (1993). Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Makromolekulare Chemie. Available at: [Link]
-
Guillaume, S. M., & Kirillov, E. (2019). Syndiotactic-Enriched Poly(3-hydroxybutyrate)s via Stereoselective Ring-Opening Polymerization of Racemic β-Butyrolactone with Discrete Yttrium Catalysts. Macromolecules (ACS Publications). Available at: [Link]
-
Wang, Y., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. National Center for Biotechnology Information. Available at: [Link]
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- 18. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N , O -chelate and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00338H [pubs.rsc.org]
- 19. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
